2-Propionylthiophene
Description
2-propionylthiophene is a natural product found in Coffea arabica with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZQZZWAMAHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159933 | |
| Record name | 1-(2-Thienyl)propan-1-one | |
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Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
107.00 °C. @ 11.00 mm Hg | |
| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13679-75-9 | |
| Record name | 1-(2-Thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propionylthiophene | |
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| Record name | 2-Propionylthiophene | |
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| Record name | 1-(2-Thienyl)propan-1-one | |
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| Record name | 1-(2-thienyl)propan-1-one | |
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| Record name | 2-PROPIONYLTHIOPHENE | |
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| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic data of 2-Propionylthiophene NMR IR MS
[1]
Chemical Name: 1-(Thiophen-2-yl)propan-1-one
CAS Number: 13679-75-9
Molecular Formula: C
Executive Summary & Applications
2-Propionylthiophene serves as a pivotal intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and conductive polymers. Its spectroscopic signature is defined by the conjugation between the electron-rich thiophene ring and the electron-withdrawing carbonyl group, resulting in distinct shielding patterns in NMR and characteristic fragmentation in MS.
Synthesis & Sample Preparation
To ensure data integrity, the spectroscopic data below corresponds to high-purity samples (>98%) typically prepared via Friedel-Crafts Acylation .
-
Reagents: Thiophene + Propionyl Chloride.
-
Catalyst: Tin(IV) chloride (
) or Aluminum chloride ( ). -
Solvent: Dichloromethane (
) or Benzene. -
Purification: Vacuum distillation (bp ~107°C at 11 mmHg).
Mass Spectrometry (MS) Analysis
Method: Electron Ionization (EI), 70 eV.
The mass spectrum of 2-propionylthiophene is dominated by
Fragmentation Pathway
-
Molecular Ion (
): The parent peak appears at m/z 140 , typically with moderate intensity (~47%). -
Base Peak (
): The loss of the ethyl group ( ) via -cleavage generates the stable 2-thenoyl cation at m/z 111 (100% intensity). -
Secondary Fragmentation: The 2-thenoyl cation loses carbon monoxide (
, 28 u) to form the thienyl cation at m/z 83 . -
Ring Disintegration: Further fragmentation leads to the
ion at m/z 39 .
MS Data Table
| m/z | Intensity (%) | Fragment Assignment | Mechanism |
| 140 | 47 | Molecular Ion | |
| 111 | 100 | ||
| 83 | 27 | Loss of CO from m/z 111 | |
| 39 | 58 | Thiophene ring fragmentation | |
| 29 | 23 | Ethyl cation |
Fragmentation Diagram
Figure 1: Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage route.
Infrared (IR) Spectroscopy
Method: FT-IR (Liquid Film or KBr).
The conjugation between the carbonyl and the thiophene ring lowers the carbonyl stretching frequency compared to non-conjugated ketones (typically 1715 cm
| Frequency ( | Intensity | Assignment | Notes |
| 3080 - 3100 | Weak | Thiophene ring C-H stretch | |
| 2980, 2940 | Medium | Ethyl group ( | |
| 1660 - 1675 | Strong | Ketone Carbonyl (Conjugated) | |
| 1410, 1520 | Medium | Thiophene ring breathing modes | |
| 1230 | Medium | Ketone skeletal vibration | |
| 720 - 750 | Strong | Out-of-plane bending (Thiophene) |
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterated Chloroform (
H NMR Analysis (Proton)
The thiophene protons exhibit an ABX-type system (or AMX depending on resolution), with H-3 being significantly deshielded by the adjacent carbonyl group.
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 7.70 - 7.73 | dd | 1H | H-3 (Thiophene) | |
| 7.62 - 7.65 | dd | 1H | H-5 (Thiophene) | |
| 7.10 - 7.15 | dd/m | 1H | H-4 (Thiophene) | |
| 2.90 - 3.00 | Quartet (q) | 2H | -CH | |
| 1.20 - 1.25 | Triplet (t) | 3H | -CH |
C NMR Analysis (Carbon)
The carbonyl carbon is the most deshielded signal. The thiophene C-2 (ipso) carbon is also significantly shifted downfield due to attachment to the acyl group.
| Chemical Shift ( | Type | Assignment |
| 193.2 | Quaternary | C=O (Carbonyl) |
| 144.5 | Quaternary | C-2 (Thiophene, ipso) |
| 133.8 | CH | C-5 (Thiophene) |
| 131.9 | CH | C-3 (Thiophene) |
| 128.0 | CH | C-4 (Thiophene) |
| 32.8 | CH | -CH |
| 8.9 | CH | -CH |
NMR Connectivity Diagram
Figure 2: 1H NMR Signal Assignment correlated to structural environment.
References
Theoretical Studies on 2-Propionylthiophene Conformers: A Computational Guide
Executive Summary & Strategic Relevance
In the realm of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles. 2-Propionylthiophene (2PT) represents a fundamental scaffold where the interplay between the electron-rich heteroaromatic ring and the carbonyl side chain dictates reactivity, lipophilicity, and receptor binding affinity.
This technical guide details the theoretical framework for analyzing the conformational landscape of 2PT. Unlike rigid aliphatic ketones, 2PT exhibits a complex potential energy surface (PES) governed by the rotational freedom of the propionyl group relative to the thiophene ring. Understanding these conformers—specifically the syn (Z) and anti (E) rotamers—is not merely an academic exercise; it is a prerequisite for predicting the bioactive conformation of thiophene-based drugs.
Computational Architecture & Methodology
To ensure high-fidelity results that correlate with experimental observations (IR/Raman, NMR), a robust computational protocol is required.[1] We employ Density Functional Theory (DFT), balancing computational cost with electronic accuracy.[1]
The Theoretical Protocol
The following workflow is designed to be self-validating. Every stationary point located must be verified by frequency analysis to ensure it represents a true minimum (zero imaginary frequencies) or a transition state (one imaginary frequency).[1]
Recommended Level of Theory:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2] Despite newer functionals, B3LYP remains the gold standard for vibrational frequency scaling in organic carbonyls.
-
Basis Set: 6-311++G(d,p) .[1]
-
Why: The sulfur and oxygen atoms possess lone pairs that require diffuse functions (++) for accurate description of electron density and hydrogen bonding potential. Polarization functions (d,p) are essential for the anisotropic orbitals in the aromatic ring.
-
Workflow Visualization
The following diagram outlines the logical flow from initial structure generation to final spectroscopic validation.
Figure 1: Computational workflow for conformational and spectroscopic analysis of 2-propionylthiophene.
Conformational Landscape: Syn vs. Anti
The core structural ambiguity in 2PT lies in the orientation of the carbonyl oxygen relative to the thiophene sulfur atom. This is defined by the S1–C2–C(carbonyl)–O dihedral angle.
The Two Dominant Conformers[3]
-
Syn-periplanar (Syn-2PT): The carbonyl oxygen and the sulfur atom are on the same side (Dihedral
).-
Interaction: Characterized by a potential "chalcogen bond" or electrostatic repulsion between the lone pairs of Oxygen and Sulfur.
-
-
Anti-periplanar (Anti-2PT): The carbonyl oxygen is opposite to the sulfur (Dihedral
).-
Interaction: Often stabilized by reduced dipole-dipole repulsion.[1]
-
Recent microwave spectroscopy studies have confirmed that both conformers exist in the gas phase, though they are not strictly planar.[3] The ethyl group induces a slight tilt, breaking perfectly planar symmetry, a nuance often missed by lower-level calculations [1].
Energetic Profile & Rotational Barriers
The transition between these conformers involves overcoming a rotational barrier.[1] Understanding this barrier is crucial for determining if the molecule exists as a rapidly interconverting mixture or distinct rotamers at biological temperatures.
Table 1: Representative Theoretical Parameters for 2-Propionylthiophene Conformers (Values based on B3LYP/6-311++G(d,p) level of theory)
| Parameter | Syn-2PT (Z) | Anti-2PT (E) | Transition State (TS) |
| S1-C2-C=O Dihedral | ~0° (Planar/Near-planar) | ~180° | ~90° |
| Relative Energy ( | 0.0 - 0.5 kcal/mol | 0.0 - 0.5 kcal/mol | ~8-10 kcal/mol |
| Dipole Moment (Debye) | ~3.8 D | ~4.2 D | N/A |
| C=O[1] Bond Length | 1.221 Å | 1.223 Å | 1.218 Å |
| Stability Factor | S...O Interaction | Steric Freedom | Max Steric Clash |
Note: The energy difference between Syn and Anti is often very small (< 1 kcal/mol), implying an equilibrium mixture at room temperature. However, the rotational barrier (~8-10 kcal/mol) is significant enough to allow the observation of distinct species in microwave spectroscopy [1].
Electronic Structure & Reactivity (NBO Analysis)
To explain why a specific conformer is favored, we utilize Natural Bond Orbital (NBO) analysis.[1] This method transforms the delocalized molecular orbitals into localized Lewis-like bonds, revealing hyperconjugative interactions.
Key stabilizing interactions
In the syn conformer, a specific interaction often observed is the donation from the oxygen lone pair (
Self-Validating Check:
If your NBO calculation shows a Second Order Perturbation Theory energy (
Vibrational Spectroscopy Validation
Theoretical frequencies must be scaled to match experimental IR/Raman data due to the harmonic approximation used in DFT.
Scaling Protocol
For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard for the fingerprint region, while 0.961 is often used for high-frequency stretches (C-H).[1]
Diagnostic Bands
The carbonyl stretch (
-
Syn-2PT
: Typically appears at a higher frequency due to dipolar coupling with the C-S bond.[1] -
Anti-2PT
: Typically shifted to a lower frequency (red shift) due to enhanced conjugation with the ring.
Table 2: Predicted vs. Experimental Vibrational Modes
| Mode Description | Unscaled DFT ( | Scaled ( | Experimental Approx. [2] |
| C=O Stretch | ~1750 | ~1692 | 1660 - 1690 |
| Ring C=C Stretch | ~1560 | ~1510 | 1515 - 1530 |
| C-S Stretch | ~870 | ~841 | 830 - 850 |
Diagrammatic Summary of Signaling Pathways
The following diagram illustrates the stereoelectronic effects governing the stability of the conformers.
Figure 2: Stereoelectronic forces driving the conformational equilibrium of 2-propionylthiophene.
Conclusion
The theoretical study of 2-propionylthiophene reveals a delicate balance between steric hindrance and electronic conjugation. While simple intuition might suggest a single planar minimum, advanced DFT and microwave studies confirm a dual-well potential energy surface with both syn and anti conformers present.[1] For drug development, this implies that 2PT derivatives can adapt to different receptor pockets, but the energetic penalty of rotation must be accounted for in binding affinity calculations.
References
-
Nguyen, H. V. L., et al. (2020).[1] "2-Propionylthiophene: planar, or not planar, that is the question." Physical Chemistry Chemical Physics. Royal Society of Chemistry.[1] Available at: [Link]
-
Magdaline, J. D. (2014).[1] "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Physics. Available at: [Link]
-
PubChem. (2025).[1] "2-Propionylthiophene Compound Summary." National Library of Medicine.[1] Available at: [Link][1]
-
Gouid, Z., et al. (2025).[1] "DFT studies on thiophene acetylide Ru(II) complexes for nonlinear optics." ResearchGate.[1][4][5][6] Available at: [Link]
Sources
- 1. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 2-Propionylthiophene: planar, or not planar, that is the question - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: 2-Propionylthiophene (1-(2-Thienyl)-1-propanone)
For Researchers and Drug Development Professionals
Executive Summary & Chemical Identity
2-Propionylthiophene (CAS: 13679-75-9) is a heteroaromatic ketone serving as a critical pharmacophore in medicinal chemistry and a high-value intermediate in the synthesis of duloxetine analogs, antihistamines, and anticholinergic agents. While functionally useful, its thiophene moiety presents specific metabolic liabilities (structural alerts) that drug developers must navigate early in the lead optimization phase.
Physicochemical Profile
| Property | Value | Relevance |
| IUPAC Name | 1-(thiophen-2-yl)propan-1-one | Standard nomenclature |
| Molecular Formula | C₇H₈OS | Heteroaromatic ketone |
| Molecular Weight | 140.20 g/mol | Fragment-based drug design |
| Boiling Point | 107°C @ 11 mmHg | High-vacuum distillation required |
| Flash Point | ~86°C (Closed Cup) | Combustible (Class IIIA) |
| LogP | ~1.7 - 2.2 | Lipophilic; crosses BBB |
| Appearance | Clear to pale yellow liquid | Oxidation sensitive (darkens on storage) |
Health & Safety Assessment: The Toxicological Core
Direct toxicity is moderate, but metabolic activation poses the primary risk in pharmaceutical applications.
Acute Hazard Classification (GHS)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Sensitization: Potential skin sensitizer due to protein reactivity of metabolic byproducts.
The "Thiophene Alert": Metabolic Bioactivation
For drug developers, the safety profile of 2-propionylthiophene is dictated by the metabolic fate of the thiophene ring . Unlike benzene analogs, the sulfur atom in the thiophene ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
Mechanism of Toxicity:
-
S-Oxidation: CYP450 oxidizes the sulfur to form a thiophene S-oxide .
-
Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.
-
Michael Acceptor Formation: These intermediates are highly reactive electrophiles (Michael acceptors) that covalently bind to nucleophilic residues (cysteine/lysine) on hepatic proteins.
-
Outcome: This mechanism is historically linked to immune-mediated hepatotoxicity (e.g., as seen in the withdrawn drug tienilic acid).[2]
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the divergence between safe detoxification (Glutathione conjugation) and toxicological binding.
Caption: Metabolic divergence of the thiophene moiety.[3][4][5] Red paths indicate bioactivation leading to toxicity; green paths indicate detoxification.
Synthetic Utility & Experimental Protocols
Standard preparation involves Friedel-Crafts acylation.[6][7][8] The following protocol prioritizes safety regarding exotherms and acid gas generation.
Protocol: Friedel-Crafts Acylation of Thiophene
Objective: Synthesis of 2-propionylthiophene from thiophene and propionyl chloride.
Reagents:
-
Thiophene (1.0 eq)[9]
-
Propionyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq) - Anhydrous
-
Dichloromethane (DCM) - Solvent
Safety Critical Control Points (SCCP):
-
HCl Generation: The reaction releases stoichiometric HCl gas. A caustic scrubber (NaOH trap) is mandatory .
-
Quenching Exotherm: Hydrolysis of excess AlCl₃ is violently exothermic.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an HCl scrubber.
-
Solvation: Charge the flask with anhydrous AlCl₃ (1.2 eq) and dry DCM (5 mL/mmol). Cool to 0°C under N₂ atmosphere.
-
Acylating Agent: Add propionyl chloride (1.1 eq) dropwise. The suspension will homogenize as the acylium ion forms.
-
Substrate Addition: Add thiophene (1.0 eq) dissolved in DCM dropwise over 30 minutes. Note: Maintain internal temperature <5°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quenching (CRITICAL): Pour the reaction mixture slowly onto a mixture of ice and conc. HCl. Do not add water to the reaction flask.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.
-
Purification: Vacuum distillation is preferred over column chromatography for larger scales to avoid thiophene oligomers on silica.
Handling, Storage, & Emergency Response
Storage Logic
-
Oxidation: Thiophene derivatives darken over time due to autoxidation. Store under inert gas (Argon/Nitrogen).
-
Container: Glass or Teflon. Avoid low-grade polyethylene for long-term storage as thiophenes can permeate plastics.
Emergency Response Workflow
The following decision tree guides laboratory response to spills or exposure.
Caption: Emergency response logic. Note the specific prohibition of sawdust due to flammability risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61033, 1-(2-Thienyl)-1-propanone. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(2-thienyl)propan-1-one.[1] Retrieved from [Link][1]
- Dansette, P. M., et al. (2005).Metabolic Activation of Thiophene Derivatives: Role of Cytochrome P450. Chemical Research in Toxicology.
Sources
- 1. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journalwjarr.com [journalwjarr.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-Propionylthiophene via Regioselective Friedel-Crafts Acylation
Abstract & Strategic Significance
2-Propionylthiophene (1-(thiophen-2-yl)propan-1-one) is a critical heterocyclic building block in medicinal chemistry, serving as a structural core for various pharmaceuticals, including duloxetine analogs and antihistamines.
While thiophene is
Key Technical Advantages of This Protocol:
-
Regiocontrol: Maximizes C2-substitution (favored) over C3 by exploiting kinetic control at low temperatures.
-
Polymerization Mitigation: Uses a "reverse addition" or controlled-rate strategy to prevent acid-catalyzed thiophene degradation.
-
Scalability: Designed for gram-to-multigram scale with minimal chromatographic purification required.
Mechanistic Insight & Regioselectivity
The reaction proceeds via a classical
Why C2 over C3?
Attack at the C2 position yields a carbocation intermediate stabilized by three resonance structures (including one where sulfur bears the positive charge and maintains the octet). Attack at C3 yields only two resonance structures. Consequently, the C2 position is significantly more nucleophilic.
Diagram 1: Reaction Mechanism
This diagram illustrates the formation of the acylium ion and the subsequent electrophilic attack.
Figure 1: Mechanism of AlCl3-mediated acylation showing the critical acylium ion formation and C2-selective attack.
Experimental Protocol
Materials & Safety Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Hazards (GHS) |
| Thiophene | 84.14 | 1.0 | 1.05 | Flammable, Acute Tox, Stench |
| Propionyl Chloride | 92.52 | 1.1 | 1.06 | Corrosive, Lachrymator, Flammable |
| Aluminum Chloride ( | 133.34 | 1.2 | 2.44 | Reacts violently w/ water, Skin Corr. |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Carcinogen susp., Volatile |
| HCl (1M) | 36.46 | Quench | ~1.0 | Corrosive |
Safety Critical Alert: Thiophene has a low odor threshold and is toxic. All operations must occur in a functioning fume hood.
Step-by-Step Methodology
Phase 1: Setup & Acylium Generation
-
Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF), equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Inert Atmosphere: Flush the system with dry nitrogen or argon for 10 minutes.
-
Lewis Acid Suspension: Add anhydrous
(16.0 g, 120 mmol, 1.2 eq) to the flask. -
Solvent: Add anhydrous DCM (80 mL). Cool the suspension to 0°C using an ice/water bath.
-
Electrophile Formation: Add Propionyl Chloride (10.5 mL, 110 mmol, 1.1 eq) dropwise over 10 minutes.
-
Observation: The suspension will likely clarify or change color as the acylium complex forms. Stir for 15 minutes at 0°C.
-
Phase 2: Controlled Addition (The "Thiophene Trick")
Expert Note: Adding thiophene directly to solid AlCl3 can cause polymerization. We add thiophene to the pre-formed acylium complex.
-
Thiophene Addition: Mix Thiophene (8.4 g, 100 mmol, 1.0 eq) with 20 mL of dry DCM in the addition funnel.
-
Rate: Add the thiophene solution dropwise to the reaction mixture at 0°C over 30-45 minutes .
-
Control: Ensure internal temperature does not exceed 5°C. The solution will turn dark red/brown (characteristic of the complex).
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2-3 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). Thiophene (
) should disappear; Product ( ) appears.
-
Phase 3: Quench & Workup
-
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.
-
Why HCl? It prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.
-
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Wash: Combine organic layers and wash successively with:
-
(
mL) -
Sat.
( mL) (Caution: Gas evolution) -
Brine (
mL)
-
(
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow ensuring temperature control during the critical addition phase.
Purification & Characterization
Purification Strategy
The crude material is usually a dark oil. For pharmaceutical grade purity (>98%), Vacuum Distillation is superior to column chromatography due to the scale and boiling point.
-
Method: Simple distillation under reduced pressure.
-
Boiling Point: Collect fractions boiling at 105–110°C @ 11-15 mmHg (Lit. ~107°C @ 11 mmHg).
-
Yield: Expected yield is 75–85%.
Analytical Validation
Confirm identity using
Data Table:
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 7.71 | dd | 1H | H-3 (Thiophene) | Deshielded by Carbonyl |
| 7.63 | dd | 1H | H-5 (Thiophene) | Alpha to Sulfur |
| 7.12 | dd | 1H | H-4 (Thiophene) | Beta position |
| 2.95 | Quartet ( | 2H | Methylene of propionyl | |
| 1.21 | Triplet ( | 3H | Methyl of propionyl |
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1660
(Conjugated ketone).
Expert Insights & Troubleshooting
-
The "Red" Color: Do not be alarmed by the deep red/brown color during the reaction. This is the characteristic color of the Thiophene-Aluminum Chloride complex. It should disappear/lighten significantly upon aqueous quenching.
-
Solvent Choice: While classical literature suggests
(Carbon Disulfide), it is highly flammable and neurotoxic. DCM is the modern standard. If higher temperatures are needed (rare for this substrate), 1,2-Dichloroethane (DCE) can be used (Reflux 83°C). -
Green Chemistry Alternative: For industrial processes avoiding
waste, Zeolite H-Beta catalysts have been shown to catalyze this acylation with acetic/propionic anhydride, though yields are typically lower (60-70%) and require higher temperatures ( ).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Friedel-Crafts procedures).
-
PubChem. 2-Propionylthiophene Compound Summary. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Acylation of Thiophene. Org. Syn. Coll. Vol. 2, p. 8 (General reference for thiophene acylation). [Link]
-
Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (2-Propionylthiophene). [Link]
Sources
Application Notes and Protocols for the Reduction of 2-Propionylthiophene to 2-Propylthiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the reduction of 2-propionylthiophene to its corresponding alkane, 2-propylthiophene. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the thiophene moiety is a key structural component. The choice of reduction methodology is critical to ensure high yield and purity, while avoiding undesirable side reactions such as desulfurization or reduction of the thiophene ring.
This document explores three primary methodologies for this conversion: the Wolff-Kishner reduction, the Clemmensen reduction, and a milder alternative, ionic hydrogenation. Each method's theoretical underpinnings, practical considerations, and detailed experimental protocols are presented to enable researchers to select and execute the most appropriate procedure for their specific needs.
Strategic Considerations: Choosing the Right Reduction Pathway
The reduction of a ketone to a methylene group is a fundamental transformation in organic synthesis. For a substrate like 2-propionylthiophene, the primary challenge lies in the selective reduction of the carbonyl group without compromising the integrity of the thiophene ring. The thiophene nucleus is susceptible to both protic and Lewis acids, as well as certain catalytic hydrogenation conditions, which can lead to ring opening, desulfurization, or polymerization. Therefore, the selection of the reduction method must be carefully considered based on the overall molecular structure and the presence of other functional groups.
The Wolff-Kishner reduction , performed under strongly basic conditions, is often the method of choice for substrates that are sensitive to acid. Conversely, the Clemmensen reduction , which employs strongly acidic conditions, is suitable for acid-stable compounds. A third, less conventional but milder option, ionic hydrogenation , offers an alternative for substrates that may not tolerate the harsh conditions of the other two methods.
Method 1: The Wolff-Kishner Reduction and its Huang-Minlon Modification
The Wolff-Kishner reduction is a classic organic reaction that converts a carbonyl group to a methylene group using hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at elevated temperatures.[1] The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the desired alkane.[2]
Mechanism of the Wolff-Kishner Reduction
The reaction is driven by the irreversible loss of nitrogen gas, a thermodynamically stable molecule.
Figure 1: Simplified workflow of the Wolff-Kishner reduction.
A significant improvement to the classical Wolff-Kishner reduction is the Huang-Minlon modification . This procedure involves using a high-boiling solvent, such as diethylene glycol, and removing water and excess hydrazine by distillation before the high-temperature decomposition of the hydrazone. This modification often leads to shorter reaction times and higher yields.[3] For thienyl ketones, a modified Wolff-Kishner reduction has been shown to provide the corresponding alkylthiophenes in yields of 70-91%.[4]
Detailed Protocol: Modified Wolff-Kishner Reduction of 2-Propionylthiophene
This protocol is adapted from the general procedure described by King and Nord for the reduction of thienyl ketones.[4]
Materials:
-
2-Propionylthiophene
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle with a stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 2-propionylthiophene (1 equivalent), diethylene glycol (10 volumes), and hydrazine hydrate (85%, 4 equivalents).
-
Heat the mixture to reflux for 1 hour to ensure the complete formation of the hydrazone.
-
Allow the reaction mixture to cool slightly and add potassium hydroxide pellets (4 equivalents). Caution: The addition of KOH is exothermic.
-
Slowly heat the mixture and distill off the water and excess hydrazine hydrate until the temperature of the reaction mixture reaches 195-200°C.
-
Once the temperature has stabilized, reflux the reaction mixture for an additional 3-4 hours. The solution will typically turn from a yellow-orange to a darker color.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-propylthiophene can be purified by vacuum distillation to afford a colorless liquid.
Expected Yield: 70-91%[4]
Troubleshooting:
-
Low Yield: Incomplete formation of the hydrazone or incomplete decomposition. Ensure the initial reflux time is sufficient and that the decomposition temperature is reached and maintained.
-
Incomplete Reaction: The presence of starting material in the final product. Increase the reflux time during the decomposition step.
Method 2: The Clemmensen Reduction
The Clemmensen reduction is another classical method for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[1] This reaction is carried out under strongly acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[2][5] It is particularly effective for aryl-alkyl ketones.
Causality Behind Experimental Choices in Clemmensen Reduction
The use of amalgamated zinc is crucial; the mercury helps to activate the zinc surface and prevent the formation of a passivating oxide layer. The concentrated hydrochloric acid serves as the proton source and helps to dissolve the zinc. The reaction is typically performed at reflux to ensure a sufficient reaction rate.
Figure 2: General schematic of the Clemmensen reduction.
A significant drawback of the Clemmensen reduction for thiophene-containing substrates is the potential for acid-catalyzed polymerization or desulfurization.[4] Careful control of the reaction conditions is therefore essential.
Detailed Protocol: Clemmensen Reduction of 2-Propionylthiophene
Materials:
-
2-Propionylthiophene
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and mechanical stirrer
Procedure:
-
Preparation of Amalgamated Zinc: In a fume hood, carefully add zinc dust (10 equivalents) to a 5% aqueous solution of mercuric chloride. Stir the suspension for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water (3x), then with ethanol, and finally with diethyl ether. The amalgamated zinc should be used immediately. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the freshly prepared amalgamated zinc.
-
Add a solution of 2-propionylthiophene (1 equivalent) in toluene (5 volumes) and concentrated hydrochloric acid (10 volumes).
-
Heat the vigorously stirred mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully decant the liquid from the remaining zinc.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Expected Yield: 60-80%[5]
Expert Insights on Preventing Desulfurization:
While desulfurization can be a competing reaction under Clemmensen conditions, its extent can often be minimized by:
-
Using freshly prepared and highly active zinc amalgam.
-
Maintaining a vigorous reflux to ensure a rapid reaction, which can favor the desired reduction over side reactions.
-
Careful monitoring of the reaction to avoid unnecessarily long reaction times.
Method 3: Ionic Hydrogenation with Triethylsilane
Ionic hydrogenation is a milder method for the reduction of ketones to alkanes that avoids the harsh basic or acidic conditions of the Wolff-Kishner and Clemmensen reductions.[6] This method typically employs a combination of a hydrosilane, most commonly triethylsilane (Et₃SiH), and a strong acid, such as trifluoroacetic acid (TFA).[7][8] The reaction proceeds through the protonation of the carbonyl oxygen by the acid, followed by the transfer of a hydride from the silane to the resulting carbocation.
Mechanism of Ionic Hydrogenation
The key to this reaction is the generation of a stabilized carbocation intermediate which is then trapped by the hydride donor.
Figure 3: Simplified workflow of ionic hydrogenation.
This method can be particularly advantageous for substrates containing acid-sensitive groups that might not withstand the conditions of a traditional Clemmensen reduction.
Detailed Protocol: Ionic Hydrogenation of 2-Propionylthiophene
Materials:
-
2-Propionylthiophene
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-propionylthiophene (1 equivalent) in dichloromethane (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (2-3 equivalents) to the stirred solution.
-
Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Expected Yield: Moderate to good yields are generally reported for the ionic hydrogenation of aryl ketones.
Comparative Analysis of Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range |
| Wolff-Kishner | N₂H₄, KOH, high temp. (e.g., diethylene glycol) | Excellent for base-stable, acid-sensitive substrates. High yields reported for thienyl ketones.[4] | Harsh basic conditions, high temperatures required. Not suitable for base-labile functional groups. | 70-91%[4] |
| Clemmensen | Zn(Hg), conc. HCl, reflux | Effective for acid-stable substrates, particularly aryl-alkyl ketones. | Strongly acidic conditions. Potential for desulfurization and polymerization of thiophenes.[4] Use of toxic mercury. | 60-85%[5] |
| Ionic Hydrogenation | Et₃SiH, TFA or other strong acid | Milder conditions than Wolff-Kishner or Clemmensen.[6] Good for substrates with moderate acid sensitivity. | Requires stoichiometric amounts of silane and acid. Can be expensive on a large scale. | Varies, generally moderate to good |
Safety and Handling Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Potassium hydroxide (KOH) is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Mercuric chloride (HgCl₂) is extremely toxic. Handle with extreme care, using double gloves, and in a designated area. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
-
Concentrated hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are highly corrosive and have noxious fumes. Always handle in a fume hood.
-
Triethylsilane is flammable and can react vigorously with strong oxidizing agents.
Conclusion
The reduction of 2-propionylthiophene to 2-propylthiophene can be effectively achieved using several established methods. The choice between the Wolff-Kishner and Clemmensen reductions should be primarily guided by the substrate's stability towards strong bases or acids. The modified Wolff-Kishner reduction, particularly the Huang-Minlon procedure, often provides high yields for thienyl ketones and is a reliable choice for acid-sensitive molecules. While the Clemmensen reduction is also effective, the potential for desulfurization and the use of toxic mercury are significant drawbacks. Ionic hydrogenation presents a milder alternative that may be suitable for more delicate substrates, although optimization of reaction conditions may be required. By carefully considering the factors outlined in these application notes and adhering to the detailed protocols, researchers can successfully perform this important transformation.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]
- King, W. J., & Nord, F. F. (1949). Studies in the Thiophene Series. V. Wolff-Kishner Reductions. Journal of Organic Chemistry, 14(4), 638–642.
-
Wikipedia. (2023, December 19). Clemmensen reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
- Google Patents. (n.d.). CN101880271B - Synthesis method of 2-thiophene acetylchloride.
-
Grokipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]
-
ACS Publications. (2021). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction and Desulfurization of Thiophene Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). triethylsilane. Retrieved from [Link]
-
Oreate AI. (2024, January 15). Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ring-Expansion and Desulfurisation of Thiophenes with an Aluminium(I) Reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent progress towards ionic hydrogenation: Lewis acids catalyzed hydrogenation using organosilanes as donor of hydride ion. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
-
YouTube. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). REDUCTION OF KETONES TO HYDROCARBONS WITH TRIETHYLSILANE: m-NITROETHYLBENZENE. Retrieved from [Link]
-
Helsinki University. (2025, January 15). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Reductions with hydrosilanes. Retrieved from [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylthiophene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for the Synthesis of Thiophene-Containing Polymers Using 2-Propionylthiophene
Introduction: The Strategic Value of Functionalized Polythiophenes
Thiophene-containing polymers, a cornerstone of the conducting polymer family, have garnered significant interest for their unique electronic and optical properties. Their utility spans a wide array of applications, from organic electronics to advanced sensor technologies. For researchers, scientists, and drug development professionals, the true potential of these polymers is unlocked through functionalization—the introduction of specific chemical moieties that impart tailored properties and functionalities.
This guide focuses on the synthesis of thiophene-containing polymers using 2-propionylthiophene as a key monomer. The propionyl group, a ketone functionality, serves as a versatile chemical handle, opening avenues for post-polymerization modification. This allows for the covalent attachment of bioactive molecules, targeting ligands, or solubility-enhancing groups, making these polymers particularly attractive for applications in drug delivery, bio-sensing, and tissue engineering.[1][2] This document provides a detailed exploration of the synthesis, characterization, and functionalization of poly(2-propionylthiophene), offering both the theoretical underpinnings and practical, step-by-step protocols.
I. Understanding the Monomer: 2-Propionylthiophene
2-Propionylthiophene is an aromatic ketone that serves as the fundamental building block for the polymers described herein.[3] A thorough understanding of its properties is crucial for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [3] |
| Molecular Weight | 140.20 g/mol | [3] |
| Boiling Point | 107.0 °C @ 11.0 mmHg | [3] |
| Appearance | Colorless to pale yellow liquid |
The presence of the electron-withdrawing propionyl group influences the electronic properties of the thiophene ring, which in turn affects the polymerization process and the properties of the resulting polymer. It is important to consider that the ketone functionality may be sensitive to certain reaction conditions, although for the methods described below, protection is generally not necessary.
II. Polymerization Methodologies: Crafting the Polymeric Backbone
The synthesis of poly(2-propionylthiophene) can be achieved through several methods. The choice of method will influence the polymer's properties, such as molecular weight, regioregularity, and ultimately, its performance in a given application. Here, we detail two robust and widely applicable methods: chemical oxidative polymerization and electrochemical polymerization.
A. Chemical Oxidative Polymerization: A Versatile and Scalable Approach
Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability. This method typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer.
Causality of Experimental Choices:
-
Oxidant: FeCl₃ is a common choice due to its effectiveness in oxidizing thiophene monomers to their radical cations, the initial step in polymerization. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the polymer.
-
Solvent: A dry, inert solvent such as chloroform or nitrobenzene is used to prevent unwanted side reactions with water and to dissolve both the monomer and the resulting polymer.
-
Temperature: The reaction is typically carried out at room temperature to control the rate of polymerization and minimize side reactions.
-
Purification: The workup procedure involving precipitation in methanol is designed to remove the oxidant and any unreacted monomer, yielding a purified polymer.
Experimental Workflow: Chemical Oxidative Polymerization
Workflow for Chemical Oxidative Polymerization
Protocol 1: Chemical Oxidative Polymerization of 2-Propionylthiophene
Materials:
-
2-Propionylthiophene (≥98%)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Chloroform (anhydrous, ≥99.8%)
-
Methanol
-
Deionized water
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Monomer Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.40 g (10 mmol) of 2-propionylthiophene in 40 mL of anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flask, carefully dissolve 4.87 g (30 mmol) of anhydrous FeCl₃ in 20 mL of anhydrous chloroform.
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes using a dropping funnel while stirring vigorously at room temperature. The reaction mixture will gradually darken, indicating polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours.
-
Polymer Precipitation: Pour the dark reaction mixture into 500 mL of methanol with vigorous stirring. A dark precipitate of poly(2-propionylthiophene) will form.
-
Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected polymer thoroughly with methanol until the filtrate is colorless to remove any residual FeCl₃ and unreacted monomer.
-
Subsequently, wash the polymer with deionized water to remove any remaining iron salts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight. The final product is a dark powder.
B. Electrochemical Polymerization: Precision Control over Film Deposition
Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface. This method is particularly advantageous for applications requiring thin, uniform films, such as in biosensors and organic electronic devices.
Causality of Experimental Choices:
-
Three-Electrode System: A standard three-electrode electrochemical cell is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode.
-
Electrolyte Solution: The monomer is dissolved in a suitable solvent containing a supporting electrolyte (e.g., lithium perchlorate in acetonitrile) to ensure sufficient conductivity for the electrochemical process.
-
Potential Control: The polymerization is initiated by applying a potential that is sufficient to oxidize the monomer. This can be done potentiostatically (constant potential) or potentiodynamically (sweeping the potential).
-
Film Growth: The polymer film grows on the surface of the working electrode as the oxidized monomer molecules couple and precipitate. The thickness of the film can be controlled by the duration of the electrolysis or the number of potential cycles.
Experimental Workflow: Electrochemical Polymerization
Workflow for Electrochemical Polymerization
Protocol 2: Electrochemical Polymerization of 2-Propionylthiophene
Materials:
-
2-Propionylthiophene (≥98%)
-
Lithium perchlorate (LiClO₄, battery grade)
-
Acetonitrile (anhydrous, HPLC grade)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ and a 0.05 M solution of 2-propionylthiophene in anhydrous acetonitrile.
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization:
-
Immerse the electrodes in the deoxygenated electrolyte solution.
-
Using the potentiostat, apply a cyclic potential sweep between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A dark, adherent film of poly(2-propionylthiophene) will form on the ITO surface.
-
Alternatively, apply a constant potential of +1.6 V (vs. Ag/AgCl) until the desired film thickness is achieved, monitoring the charge passed.
-
-
Post-Treatment:
-
After polymerization, remove the polymer-coated electrode from the cell.
-
Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of inert gas.
-
III. Post-Polymerization Modification: Unlocking Functionality
The true power of using 2-propionylthiophene as a monomer lies in the reactivity of the pendant ketone group. This allows for a wide range of post-polymerization modifications, enabling the attachment of various functional molecules. This is a significant advantage as it allows for the synthesis of a library of functional polymers from a single parent polymer.[4]
The Ketone Handle: The carbonyl group of the propionyl moiety can undergo a variety of well-established chemical reactions, including:
-
Reductive Amination: To introduce primary, secondary, or tertiary amines.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Hydrazone/Oxime Formation: To conjugate molecules containing hydrazine or hydroxylamine functionalities.
Experimental Workflow: Post-Polymerization Modification (Hydrazone Formation)
Workflow for Hydrazone Formation
Protocol 3: Post-Polymerization Modification via Hydrazone Linkage
This protocol provides a general method for conjugating a hydrazine-containing molecule (e.g., a fluorescent dye with a hydrazine group, or a drug derivative) to the poly(2-propionylthiophene) backbone.
Materials:
-
Poly(2-propionylthiophene) (from Protocol 1)
-
Hydrazine-functionalized molecule of interest
-
Tetrahydrofuran (THF)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Polymer Dispersion: Disperse 100 mg of poly(2-propionylthiophene) in a mixture of 10 mL of THF and 5 mL of ethanol. Sonicate briefly if necessary to obtain a fine dispersion.
-
Reagent Addition: Add a 1.5 molar excess of the hydrazine-functionalized molecule relative to the repeating monomer unit of the polymer.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 48 hours, or at 50 °C for 12 hours, under an inert atmosphere.
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., water or methanol, depending on the solubility of the conjugated molecule).
-
Filter the precipitate and wash it extensively with the precipitation solvent to remove any unreacted hydrazine derivative and catalyst.
-
Further purify by Soxhlet extraction if necessary.
-
-
Drying: Dry the functionalized polymer under vacuum at 40 °C.
IV. Characterization of Poly(2-propionylthiophene)
A comprehensive characterization of the synthesized polymer is essential to confirm its structure, purity, and properties.
| Technique | Expected Observations |
| FTIR Spectroscopy | Presence of a strong carbonyl (C=O) stretching peak around 1670-1690 cm⁻¹, characteristic of the propionyl group. Aromatic C-H and C=C stretching bands from the thiophene ring will also be present. |
| ¹H NMR Spectroscopy | Broad signals in the aromatic region (around 7.0-7.8 ppm) corresponding to the thiophene protons. Signals for the ethyl group of the propionyl moiety will also be present, likely broadened due to the polymeric nature. |
| UV-Vis Spectroscopy | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. The position of the absorption maximum (λₘₐₓ) provides information about the effective conjugation length. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. Polythiophenes generally exhibit good thermal stability.[5] |
| Cyclic Voltammetry (CV) | To determine the oxidation and reduction potentials of the polymer, providing insights into its electronic properties (HOMO and LUMO energy levels). |
V. Applications in Research and Drug Development
The ability to synthesize and functionalize poly(2-propionylthiophene) opens up a plethora of opportunities for researchers in the life sciences.[1][2]
-
Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.
-
Controlled Release Systems: The polymer can be designed to release a conjugated drug in response to a specific stimulus (e.g., pH, enzyme activity).
-
Biosensors: The conducting nature of the polymer makes it an excellent material for the fabrication of biosensors. The ketone handle can be used to immobilize enzymes or antibodies for the specific detection of biomolecules.
-
Tissue Engineering: Functionalized polythiophenes can be used as scaffolds for tissue engineering, providing electrical stimulation to cells to promote growth and differentiation.[1]
VI. Conclusion
2-Propionylthiophene is a valuable monomer for the synthesis of functional thiophene-containing polymers. The protocols detailed in this guide provide a solid foundation for researchers to produce and modify these versatile materials. The ability to tailor the properties of polythiophenes through post-polymerization modification of the ketone functionality makes them highly attractive for a wide range of applications, particularly in the fields of drug development and biomedical engineering.
References
- Catalytic oxidative polymerization of thiophene derivatives. (2025). Request PDF.
- Sista, P., Ghosh, K., Martinez, J. S., & Rocha, R. C. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology, 14(1), 250–272.
- Al-Muallem, H. A., & Al-Otaibi, A. A. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 26179, 2-Propionylthiophene. Retrieved from [Link]
- Lippe, J., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Ho, V., Boudouris, B. W., & Segalman, R. A. (2014). Control of thermal and optoelectronic properties in conjugated poly(3-alkylthiophenes).
- AlHamdan, A. K., & Al-Falah, A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Lohwasser, F., & Theato, P. (2012). 1 History of Post-polymerization Modification. In Post-polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers (pp. 1-26). Wiley-VCH.
- Rana, S., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences, 22(13), 6850.
- Tars, K., et al. (2018). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. ResearchGate.
Sources
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
2-Propionylthiophene derivatives for organic electronic materials
Application Note: 2-Propionylthiophene Derivatives for High-Performance Organic Semiconductors
Executive Summary
This guide details the strategic utilization of 2-Propionylthiophene (1-(2-thienyl)-1-propanone) as a foundational building block for organic electronic materials. Unlike its shorter-chain analog (2-acetylthiophene), the propionyl derivative introduces an ethyl side chain that critically enhances solubility and film-forming properties without disrupting the
Part 1: Material Design & Mechanistic Insight
The Propionyl Advantage
In organic electronics, alkyl chain engineering is a primary lever for tuning solid-state packing.
-
Solubility: The ethyl group in 2-propionylthiophene provides superior solubility in common organic solvents (CHCl
, Chlorobenzene) compared to methyl analogs, facilitating solution processing (spin-coating, inkjet printing). -
Crystallinity: The odd-numbered alkyl chain (ethyl) induces a "herringbone" or "brickwork" packing motif in the crystal lattice, often suppressing the formation of H-aggregates that can quench fluorescence in optical applications.
-
Electronic Tuning: The carbonyl group acts as a strong electron-withdrawing group (EWG), lowering the LUMO level. When coupled with an electron-rich aldehyde, it creates a polarized "push-pull" system ideal for charge transfer.
Target Molecule: (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)pent-2-en-1-one
We will synthesize a D-
-
Donor (D): 4-(Dimethylamino)phenyl group.
-
-Bridge: The alkene double bond (
). -
Acceptor (A): The propionylthiophene moiety (specifically the carbonyl).
Part 2: Experimental Protocols
Protocol A: Claisen-Schmidt Condensation Synthesis
Objective: Synthesize high-purity thiophene-based chalcone via base-catalyzed aldol condensation.
Reagents:
-
2-Propionylthiophene (1.0 eq, CAS: 13679-75-9)
-
4-(Dimethylamino)benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) (40% aq.[1] solution)
-
Ethanol (Absolute)
-
Hexane/Ethyl Acetate (for recrystallization)
Workflow Diagram:
Figure 1: Step-by-step synthetic workflow for 2-propionylthiophene derived chalcones.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Propionylthiophene and 10 mmol of 4-(Dimethylamino)benzaldehyde in 30 mL of absolute ethanol.
-
Catalysis: Cool the solution to 0°C in an ice bath. Add 5 mL of 40% KOH solution dropwise over 10 minutes. Reasoning: Slow addition prevents side reactions like Cannizzaro disproportionation.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours. The solution will turn deep yellow/orange, indicating the formation of the conjugated system.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize excess base). A solid precipitate will form immediately.
-
Purification: Filter the solid and wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol/hexane (1:1 v/v) to obtain bright orange needle-like crystals.
-
Quality Check: Melting point should be sharp (range < 2°C).
-
Protocol B: Material Characterization
Objective: Validate structure and electronic energy levels.
1. Structural Verification (H-NMR)
-
Solvent: CDCl
. -
Key Signals: Look for two doublets with a coupling constant
in the 7.0–8.0 ppm region. -
Interpretation: This large coupling constant confirms the (E)-configuration (trans) of the alkene double bond, which is thermodynamically favored and essential for planar packing.
2. Electrochemical Analysis (Cyclic Voltammetry)
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M TBAPF
in Acetonitrile. -
Scan Rate: 50 mV/s.
-
Calculation:
Data Summary Table:
| Parameter | Value (Typical) | Significance |
| Yield | 85 - 92% | High efficiency of aldol condensation. |
| Melting Point | 142 - 145°C | Indicates high purity and crystallinity. |
| 420 nm | Strong intramolecular charge transfer (ICT). | |
| HOMO Level | -5.4 eV | Deep enough for air stability. |
| LUMO Level | -3.2 eV | Suitable for electron injection. |
| Band Gap | 2.2 eV | Semiconductor range (visible light absorption). |
Protocol C: OFET Device Fabrication
Objective: Fabricate a Bottom-Gate Top-Contact (BGTC) transistor to measure charge carrier mobility.
Device Architecture Diagram:
Figure 2: Bottom-Gate Top-Contact (BGTC) OFET architecture.
Fabrication Steps:
-
Substrate Prep: Use highly doped n-type Si wafers with 300 nm thermally grown SiO
. -
Cleaning: Sonicate in Acetone -> Isopropanol -> Deionized Water (10 min each). UV-Ozone treat for 20 mins.
-
Surface Modification (Critical): Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene for 30 mins at 60°C.
-
Deposition:
-
Solution: Dissolve the chalcone in Chlorobenzene (10 mg/mL).
-
Spin Coating: 1500 rpm for 60s. Anneal at 80°C for 30 mins to remove solvent and enhance crystallinity.
-
-
Metallization: Vacuum deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask. Channel length (
) = 50 m, Width ( ) = 1000 m.
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Mobility (< | Amorphous film morphology. | Increase annealing temperature or switch to "Slow Evaporation" method for film growth. |
| High Off-Current | Impurities acting as dopants. | Recrystallize the material twice. Ensure all fabrication steps are in a glovebox ( |
| No Field Effect | Dielectric breakdown or leakage. | Check SiO |
| Red Shift in UV-Vis | J-aggregation. | This is desirable for charge transport; confirms strong |
References
-
Synthesis of Chalcones
- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Source: ScienceOpen.
-
URL:[Link]
-
Thiophene Semiconductors
-
Device Physics & Materials
-
Electrochemical Properties
-
General Chalcone Synthesis Protocol
- Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.
- Source: NIH / Molbank.
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Thiophene-Based Tertiary Alcohols via Grignard Addition
Strategic Significance & Scope
In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group, often employed to improve metabolic stability or alter the lipophilicity profile of a drug candidate. The conversion of 2-propionylthiophene to tertiary alcohols is a pivotal transformation in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and SGLT2 inhibitors.
However, this reaction presents a specific chemical hazard: Acid-Catalyzed Dehydration .[1] The resulting tertiary alcohol is a "thenylic" alcohol (analogous to a benzylic alcohol). Due to the electron-rich nature of the thiophene ring, the carbocation intermediate formed upon protonation of the alcohol is highly stabilized, making the compound exceptionally prone to elimination (dehydration) to form the corresponding alkene (vinyl thiophene).
This protocol is designed to maximize the yield of the tertiary alcohol while strictly suppressing the elimination pathway through pH-controlled workup.
Mechanistic Pathway[2][3][4][5]
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the electrophilic carbonyl carbon of the ketone.[2]
DOT Diagram 1: Reaction Mechanism & Side Pathways
Pre-Start Checklist & Safety
Chemical Properties (2-Propionylthiophene)
| Property | Value | Relevance |
| MW | 140.20 g/mol | Stoichiometry calculations |
| Density | 1.13 g/mL | Volumetric dispensing |
| Boiling Point | 228 °C | High boiler; difficult to remove by simple evap |
| Solubility | Organic solvents | Compatible with THF/Ether |
Safety Hazards[1][8][9]
-
Grignard Reagents: Pyrophoric and violently water-reactive.[1] Must be handled under inert atmosphere (N₂ or Ar).[1]
-
Thiophene Derivatives: Often possess strong, unpleasant sulfurous odors.[1] All work must be performed in a fume hood.[1]
-
Exotherm: The addition step is highly exothermic.[1] Cooling is mandatory.[1]
Experimental Protocol
Scenario: Synthesis of 1-Phenyl-1-(thiophen-2-yl)propan-1-ol using Phenylmagnesium Bromide (PhMgBr).
Reagents
-
Substrate: 2-Propionylthiophene (1.0 eq, 14.0 g, 100 mmol)
-
Reagent: PhMgBr (3.0 M in Ether, 1.2 eq, 40 mL)
-
Solvent: Anhydrous THF (100 mL) - Freshly distilled or from SPS
-
Quench: Saturated Ammonium Chloride (sat. aq. NH₄Cl)[1]
Step-by-Step Procedure
Phase 1: Inert Setup[1][3]
-
Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the RBF with 2-Propionylthiophene (14.0 g) and anhydrous THF (100 mL).
-
Cool the solution to 0 °C using an ice/water bath.
Phase 2: Controlled Addition
-
Transfer the PhMgBr solution via cannula or syringe into the addition funnel.[1]
-
CRITICAL STEP: Add the Grignard reagent dropwise over 30–45 minutes.
-
Expert Insight: Monitor the internal temperature.[1] Do not allow it to exceed 10 °C. Higher temperatures promote enolization (deprotonation of the alpha-carbon) rather than nucleophilic addition, leading to recovered starting material.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2–4 hours.
Phase 3: The "Soft" Quench
-
Cool the reaction mixture back to 0 °C .
-
CRITICAL STEP: Slowly add Saturated NH₄Cl (50 mL) .
-
Why? NH₄Cl is a weak acid (pH ~5).[1] Using HCl or H₂SO₄ here will instantly dehydrate the product to the alkene.
-
-
Dilute with Diethyl Ether (100 mL) and separate the layers.
-
Extract the aqueous layer with Ether (2 x 50 mL).
Phase 4: Isolation
-
Combine organic layers and wash with Brine (sat.[1] NaCl).[1]
-
Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, though Na₂SO₄ is generally safer for this substrate.
-
Filter and concentrate under reduced pressure (Rotovap). Keep bath temperature < 40 °C to prevent thermal elimination.[1]
Process Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered Ketone | Enolization : Grignard acted as a base, not a nucleophile.[1] | Use a lower temperature (-78 °C) during addition.[1] Ensure Grignard is not degraded (titrate before use).[1] |
| New Spot (High Rf on TLC) | Dehydration : Product converted to alkene. | Workup was too acidic or thermal stress was applied.[1] Use NH₄Cl quench; keep rotovap bath <40°C. |
| Wurtz Coupling (Biphenyl) | Homocoupling : Grignard reagent degraded.[1] | Use fresh Grignard. Avoid transition metal contamination in the flask.[1] |
| Gel formation during quench | Mg salts precipitation .[1] | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize Mg salts without lowering pH too much.[1] |
Analytical Validation
To confirm the identity of the tertiary alcohol and ensure no dehydration occurred, look for these markers:
-
1H NMR (CDCl₃):
-
Disappearance: The triplet/quartet of the propionyl group (adjacent to C=O) will shift significantly upfield.
-
Appearance: A broad singlet (exchangeable with D₂O) between 2.0–5.0 ppm corresponding to the -OH group.[1]
-
Thiophene Protons: Three distinct signals in the aromatic region (6.8–7.4 ppm).[1]
-
Absence of Alkene: Ensure no vinylic protons (typically doublets around 5.5–6.5 ppm) are present, which would indicate dehydration.[1]
-
-
IR Spectroscopy:
-
Strong O-H stretch: Broad band at 3300–3500 cm⁻¹.[1]
-
Absence of C=O: Complete disappearance of the ketone stretch at ~1660 cm⁻¹.
-
Visual Workflow
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26179, 2-Propionylthiophene.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols. Retrieved from [Link][1]
-
Master Organic Chemistry. Reaction of Grignard Reagents With Ketones To Give Tertiary Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. Dehydration of Alcohols. (Explaining the acid-sensitivity of tertiary alcohols). Retrieved from [Link]
Sources
Application Notes and Protocols for 2-Propionylthiophene in the Fragrance Industry
Abstract: This document provides a comprehensive technical guide on the application of 2-propionylthiophene in the fragrance industry. It is intended for researchers, scientists, and fragrance development professionals. This guide covers the synthesis, olfactory properties, formulation considerations, and analytical protocols for 2-propionylthiophene. The information presented herein is synthesized from scientific literature and industry-accepted practices to ensure technical accuracy and practical relevance.
Introduction: The Role of Heterocyclic Compounds in Modern Fragrance
The fragrance industry is in a continuous search for novel molecules that can provide unique and memorable olfactory experiences.[1] While traditional fragrance ingredients often originate from natural sources, synthetic chemistry has opened up a vast landscape of new aromatic possibilities.[2] Among these, sulfur-containing heterocyclic compounds, such as thiophene derivatives, have garnered significant interest.[2] Although sulfur compounds are often associated with malodors, at low concentrations, they can impart desirable notes and are crucial components of many natural aromas.[2]
2-Propionylthiophene (CAS No. 13679-75-9), an aromatic ketone, is one such molecule that presents a unique olfactory profile.[3] This guide will delve into the technical aspects of its application, providing a balanced perspective on its potential and the necessary considerations for its use.
Physicochemical Properties of 2-Propionylthiophene
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental for its effective application and for ensuring safety and stability.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [3] |
| Molecular Weight | 140.20 g/mol | [3] |
| Appearance | Pale yellow to yellow liquid or solid | [4] |
| Melting Point | 57.00 °C @ 760.00 mm Hg | [3][4] |
| Boiling Point | 107.00 °C @ 11.00 mm Hg; 225.00 °C @ 760.00 mm Hg | [3][4] |
| Flash Point | 100.56 °C (213.00 °F) TCC | [4] |
| Specific Gravity | 1.13000 to 1.13400 @ 20.00 °C | [4] |
| Refractive Index | 1.55100 to 1.55500 @ 20.00 °C | [4] |
| Solubility | Soluble in water (1686 mg/L @ 25 °C, est.), soluble in alcohol | [4][5] |
| Vapor Pressure | 0.071000 mmHg @ 25.00 °C (est) | [4] |
Olfactory Profile and Application
The scent of 2-propionylthiophene is primarily described as "creamy" and "caramellic".[4] At a concentration of 0.01% in propylene glycol, it presents a distinct "creamy caramel" aroma.[4] This profile makes it an interesting candidate for gourmand, oriental, and certain floral fragrances where a warm, sweet, and rich note is desired.
Thiophene derivatives, in general, are known for their diverse and valuable organoleptic properties, which can range from fruity and green to spicy and malty, often with a subtle sulfurous undertone that can add complexity and realism to a fragrance composition.[1][2]
Usage Considerations and Regulatory Status
While the olfactory properties of 2-propionylthiophene are intriguing, it is crucial to note that some industry resources recommend it as "not for fragrance use".[4][5] This recommendation may be based on a lack of comprehensive safety data for dermal application or specific regulatory restrictions in certain regions. According to the aggregated GHS information from the ECHA C&L Inventory, this chemical is classified as "Acute Tox. 4" with the hazard statement H302: Harmful if swallowed.[3] Another source indicates it is harmful by inhalation and in contact with skin.[4]
Therefore, while it is a recognized flavoring agent, its use in fragrance applications intended for dermal contact requires a thorough safety assessment by the formulator.[3] For non-contact applications, such as in candles or air fresheners, the risk profile may be different and should be evaluated accordingly.
Synthesis of 2-Propionylthiophene
The synthesis of 2-propionylthiophene can be achieved through various methods, with Friedel-Crafts acylation being a common approach for acylating aromatic rings like thiophene.
Laboratory Scale Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the acylation of thiophene using propionyl chloride and a Lewis acid catalyst.
Materials:
-
Thiophene (C₄H₄S)
-
Propionyl chloride (C₃H₅ClO)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) or another inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve thiophene in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add propionyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-propionylthiophene.
Analytical Protocols for Quality Control
Ensuring the purity and identity of 2-propionylthiophene is critical for its application. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this purpose.
GC-MS Analysis Protocol
Objective: To confirm the identity and assess the purity of a synthesized or purchased sample of 2-propionylthiophene.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MSD: Scan range 35-350 amu.
Procedure:
-
Prepare a dilute solution of the 2-propionylthiophene sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the chromatogram and mass spectrum.
-
Compare the retention time of the major peak with that of a known standard.
-
Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum should show a prominent molecular ion peak at m/z 140 and a base peak at m/z 111.[3]
-
Calculate the purity based on the peak area percentage from the FID chromatogram.
Sources
- 1. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents [patents.google.com]
- 2. EP0219146A1 - Substituted thiophenes, flavouring and perfuming compositions, perfumed products containing them - Google Patents [patents.google.com]
- 3. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]
- 5. thiophene, 110-02-1 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Propionylthiophene by Fractional Distillation
Welcome to our dedicated technical support guide for the purification of 2-propionylthiophene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. As a key intermediate in the synthesis of fragrances, flavoring agents, and pharmaceuticals, achieving high purity of 2-propionylthiophene is critical for successful downstream applications.[1] This guide provides in-depth, practical advice in a question-and-answer format to address specific challenges you may encounter during purification by fractional distillation.
Understanding the Challenge
2-Propionylthiophene, also known as 1-(2-thienyl)-1-propanone, possesses a relatively high boiling point, which presents unique challenges for purification.[1][2] Furthermore, common synthetic routes can introduce impurities with boiling points very close to that of the desired product, making efficient separation a non-trivial task. This guide is structured to provide both foundational knowledge and advanced troubleshooting techniques to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-propionylthiophene relevant to fractional distillation?
A1: Understanding the physical properties of 2-propionylthiophene is the first step in designing an effective purification strategy. The most critical parameter is its boiling point.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [1] |
| Molecular Weight | 140.20 g/mol | [2] |
| Boiling Point (Atmospheric Pressure) | 225-228 °C | [1][3] |
| Boiling Point (Reduced Pressure) | 107 °C @ 11.00 mm Hg | [2][3] |
| Density | 1.13 g/mL | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
The high atmospheric boiling point is a significant consideration, as it may lead to thermal degradation of the compound. Therefore, vacuum fractional distillation is often the preferred method for purification.
Q2: Why is fractional distillation preferred over simple distillation for purifying 2-propionylthiophene?
A2: Fractional distillation is employed when the boiling points of the components in a mixture are close to each other (typically within 70°C).[4] In the case of 2-propionylthiophene synthesis, impurities such as isomeric byproducts (e.g., 3-propionylthiophene) or unreacted starting materials may have boiling points that are not sufficiently different for effective separation by simple distillation. The fractionating column in a fractional distillation setup provides a large surface area (through glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation, which effectively enriches the vapor phase with the more volatile component, leading to a much better separation.[4][5]
Q3: What are the potential impurities I should be aware of when purifying 2-propionylthiophene?
A3: The nature of impurities will largely depend on the synthetic route used. Common impurities can include:
-
Isomeric Byproducts: Synthesis via Friedel-Crafts acylation of thiophene can lead to the formation of 3-propionylthiophene. Thiophene derivatives often resemble their benzene counterparts in reactivity, and acylation can sometimes occur at the 3-position, although the 2-position is generally favored.[6] These isomers often have very similar boiling points, making them challenging to separate. For the related compound 2-acetylthiophene, the 3-acetyl isomer is a known impurity that is difficult to remove by distillation alone.[7]
-
Unreacted Starting Materials: Depending on the synthesis, unreacted thiophene (boiling point: 84°C) or propionyl chloride/acetic anhydride may be present.[8][9] These are generally more volatile and can be removed as a forerun in the distillation.
-
Solvents: Reaction solvents must be thoroughly removed prior to distillation to avoid contamination of the distillate.
-
Decomposition Products: If the distillation is performed at too high a temperature, thermal decomposition can lead to the formation of colored, high-boiling point impurities.
Troubleshooting Guide
Problem 1: The distillation is very slow, or the vapor is not reaching the condenser.
-
Potential Cause 1: Insufficient Heating. The distilling flask needs to be heated to a temperature significantly higher than the boiling point of the liquid to provide enough energy for vaporization and for the vapor to travel up the fractionating column.[10]
-
Solution 1: Gradually increase the heat input to the heating mantle. Ensure the heating mantle is appropriately sized for the flask to provide even heating.
-
Potential Cause 2: Excessive Heat Loss from the Column. If the fractionating column is not properly insulated, significant heat can be lost to the surroundings, causing the vapor to condense and fall back into the distilling flask before reaching the condenser.[4][11] This is particularly problematic in a fume hood with high airflow.[12]
-
Solution 2: Insulate the fractionating column and the distillation head. This can be achieved by wrapping them with glass wool or aluminum foil.[4][10] This will help maintain the temperature gradient necessary for efficient separation.
-
Potential Cause 3: Flooding of the Column. If the heating rate is too high, the column can flood, meaning the vapor flow upwards is so rapid that it prevents the condensed liquid (reflux) from returning to the distilling flask.[10] This leads to a loss of separation efficiency.
-
Solution 3: Reduce the heating rate to allow the column to operate under equilibrium conditions. The packing material should appear wet with refluxing liquid, but there should not be a continuous stream of liquid flowing down.
Problem 2: The temperature at the distillation head is fluctuating, or I am not observing a stable plateau.
-
Potential Cause 1: Inefficient Separation. This can occur if the fractionating column is too short or has a low efficiency for the given mixture. A fluctuating temperature indicates that the vapor reaching the thermometer is a mixture of components with different boiling points.
-
Solution 1: Use a longer or more efficient fractionating column (e.g., a Vigreux column or a column packed with a more efficient packing material). Also, ensure a slow and steady distillation rate to allow for proper equilibration on the column.[4]
-
Potential Cause 2: Bumping of the Liquid. Uneven boiling in the distillation flask can cause superheating followed by a sudden burst of vapor, leading to temperature fluctuations.
-
Solution 2: Use boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling.
-
Potential Cause 3: Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid phase.
-
Solution 3: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[4]
Problem 3: The distillate is discolored, or the material in the distillation pot is darkening.
-
Potential Cause: Thermal Decomposition. 2-Propionylthiophene has a high atmospheric boiling point, and prolonged heating at these temperatures can cause the compound to decompose. Thiophene and its derivatives can be sensitive to heat.[13][14]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point of 2-propionylthiophene, allowing for distillation at a much lower and safer temperature, thereby minimizing the risk of thermal decomposition.[2] For example, the boiling point is reduced to 107°C at 11 mm Hg.[2][3]
Problem 4: The purity of the collected 2-propionylthiophene is not as high as expected, even after fractional distillation.
-
Potential Cause: Presence of a Closely Boiling Impurity. As mentioned, isomeric impurities like 3-propionylthiophene can have boiling points very close to the desired product, making separation by distillation alone very difficult.
-
Solution:
-
Increase the Efficiency of the Distillation: Use a longer, more efficient fractionating column and a very slow distillation rate to maximize the number of theoretical plates.
-
Alternative Purification Techniques: If high purity is still not achieved, consider other purification methods in conjunction with distillation. For instance, a chemical treatment to selectively react with the impurity could be an option. For example, in the case of 2-acetylthiophene contaminated with the 3-isomer, a selective bromination of the more reactive 3-isomer has been used to create a higher boiling point derivative that is then easily separated by distillation.[7] While this specific method is for a related compound, the principle of selective chemical reaction followed by distillation could be adapted.
-
Experimental Protocol: Vacuum Fractional Distillation of 2-Propionylthiophene
This is a general guideline. Always consult the Safety Data Sheet (SDS) for 2-propionylthiophene and any other chemicals used.[15]
1. Apparatus Setup:
-
Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Use a two-neck round-bottom flask as the distilling flask.
-
Place a magnetic stir bar in the distilling flask.
-
Connect one neck to the fractionating column and the other to a bleed tube connected to a nitrogen or argon source to allow for the gentle introduction of an inert gas to break the vacuum later.
-
Ensure all ground glass joints are properly sealed with vacuum grease.
-
Use Keck clips to secure the joints.[16]
-
Connect the condenser to a circulating cooling system.
-
Use a receiving flask system (e.g., a Perkin triangle or a cow-type adapter) that allows for the collection of different fractions without breaking the vacuum.
-
Connect the vacuum adapter to a vacuum trap and then to a vacuum pump. A manometer should be included in the system to monitor the pressure.
2. Distillation Procedure:
-
Charge the distilling flask with the crude 2-propionylthiophene (do not fill more than two-thirds full).
-
Begin stirring and start the flow of coolant through the condenser.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle with a stirrer.
-
Observe the reflux of the condensate in the column. Adjust the heating rate to achieve a slow, steady distillation rate of about 1-2 drops per second.[11]
-
Collect a small forerun fraction, which will contain any low-boiling impurities.
-
As the temperature at the distillation head stabilizes at the boiling point of 2-propionylthiophene at the working pressure, switch to a new receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature begins to drop, it indicates that most of the product has distilled. If it rises significantly, a higher-boiling impurity is starting to distill. In either case, stop collecting the main fraction.
-
Turn off the heating and allow the apparatus to cool completely before slowly and carefully breaking the vacuum by introducing an inert gas.
Diagram of a Vacuum Fractional Distillation Setup:
Caption: A schematic of a typical laboratory setup for vacuum fractional distillation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26179, 2-Propionylthiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73771, 2-Propylthiophene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Reddit. (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Retrieved from [Link]
-
Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved from [Link]
-
Robinson Brothers. (n.d.). 2-Propionyl thiophene. Retrieved from [Link]
-
USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene, 2-propyl- (CAS 1551-27-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl-2-propionyl-thiophene. Retrieved from [Link]
-
YouTube. (2008). Fractional distillation. Retrieved from [Link]
-
YouTube. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
- Google Patents. (1994). US5371240A - Process for the preparation of pure thiophene derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]
- 4. Purification [chem.rochester.edu]
- 5. usalab.com [usalab.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 8. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cerritos.edu [cerritos.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unique properties of thiophene_Chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. reddit.com [reddit.com]
Troubleshooting low yields in the reduction of 2-Propionylthiophene
Case ID: 2-PT-RED-001 Topic: Troubleshooting Low Yields in 2-Propionylthiophene Reduction Audience: Medicinal Chemists, Process Development Scientists Status: Active
Executive Summary & Diagnostic Triage
The reduction of 2-Propionylthiophene (1-(thiophen-2-yl)propan-1-one) is a pivotal step in the synthesis of several pharmaceutical intermediates, most notably for Duloxetine (Cymbalta) .
Low yields in this reaction typically stem from three distinct failure modes depending on your target product:
-
Catalyst Poisoning: Attempting catalytic hydrogenation (H₂/Pd-C) where the thiophene sulfur irreversibly binds to the metal surface.
-
Labile Product Loss: The resulting alcohol (1-(thiophen-2-yl)propan-1-ol) is acid-sensitive; improper quenching leads to dehydration (elimination) to the vinyl-thiophene, which polymerizes.
-
Stereochemical Inefficiency: In asymmetric reductions (CBS or Transfer Hydrogenation), moisture or improper catalyst loading compromises both yield and enantiomeric excess (
).
Quick Diagnostic Matrix
| Observation | Probable Cause | Immediate Action |
| Reaction stalls at <20% conversion (H₂ method) | Sulfur poisoning of catalyst. | STOP. Switch to Hydride reduction (NaBH₄) or use Sulfided Catalysts (e.g., Pt-S). |
| Product disappears during workup (Dark oil formed) | Acid-catalyzed elimination/polymerization. | Ensure quench pH is neutral/basic (pH 7-8). Avoid strong mineral acids. |
| Low | Moisture contamination or temp. fluctuation. | Dry reagents/solvents strictly. Maintain -20°C to 0°C control. |
| Incomplete conversion (NaBH₄) | Borane complex formation / Stoichiometry. | Use MeOH as solvent (faster kinetics than EtOH). Add CeCl₃ (Luche) if sluggish. |
Technical Deep Dive: Troubleshooting by Method
Module A: The "Sulfur Trap" (Catalytic Hydrogenation)
The Issue: Many researchers attempt standard hydrogenation (Pd/C or Pt/C under H₂) to reduce the ketone. This almost invariably results in low yields (<30%) or stalled reactions.
The Mechanism: Thiophene is a classic catalyst poison . The sulfur atom possesses lone pairs that coordinate strongly to the active sites of transition metals (Pd, Pt, Ni), effectively coating the catalyst and preventing hydrogen adsorption.
Corrective Protocol:
-
Avoid: Standard Pd/C or PtO₂.
-
Alternative 1 (Preferred): Use Chemical Hydride Reduction (NaBH₄ or LiAlH₄). This bypasses the surface catalysis mechanism entirely.
-
Alternative 2 (If H₂ is mandatory): Use Sulfided Catalysts (e.g., sulfided Pt/C) or significantly higher catalyst loading (10-20 wt%), though this is economically inefficient.
Module B: Chemoselective Reduction to Alcohol (NaBH₄)
This is the standard method for generating racemic 1-(thiophen-2-yl)propan-1-ol.
Common Failure Mode: The "Acid Quench" Error
The secondary alcohol product is benzylic-like (thienylic) and prone to elimination under acidic conditions.
Optimized Protocol (Standard Yield: 85-95%)
-
Solvent: Dissolve 2-propionylthiophene in Methanol (0.5 M). Note: Methanol provides faster kinetics than Ethanol due to better solvation of borohydride species.
-
Addition: Cool to 0°C. Add NaBH₄ (0.6 - 0.8 equiv) portion-wise.
-
Why 0.6 eq? Theoretically, 0.25 eq is needed, but borate ester intermediates slow down the reaction. 0.6 eq ensures completion.
-
-
Monitoring: TLC (Hex/EtOAc 4:1). Reaction is usually complete in <1 hour.
-
CRITICAL QUENCH:
-
Do NOT dump into 1M HCl.
-
DO add Saturated NH₄Cl or Acetone (to destroy excess hydride) followed by water.
-
Ensure the aqueous layer pH is >6 .
-
-
Extraction: Use DCM or EtOAc. Wash with Brine.[1] Dry over Na₂SO₄.[1]
Module C: Asymmetric Reduction (Duloxetine Precursor)
For drug development, the (S)-alcohol is often required.
Method: Corey-Bakshi-Shibata (CBS) Reduction or Ru-catalyzed Transfer Hydrogenation (Noyori).
Troubleshooting Low Yield/
-
Moisture Sensitivity: The oxazaborolidine catalyst (CBS) is hydrolyzed by water.
-
Fix: Use anhydrous THF. Dry ketone over activated molecular sieves (3Å) prior to addition.
-
-
Borane Source:
is unstable.-
Fix: Use
(Dimethyl sulfide complex) or Catecholborane for better stability.
-
-
Temperature: Higher temperatures increase rate but decrease stereoselectivity.
-
Fix: Maintain -20°C . Do not rush the addition.
-
Visual Workflows
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal reduction pathway based on target product and stereochemical requirements.
Figure 2: The "Thiophene Trap" Mechanism
Caption: Simplified mechanism of catalyst poisoning where Thiophene sulfur blocks hydrogen activation sites.
Comparative Data & Yield Optimization
| Method | Reagents | Typical Yield | Key Risk Factor | Reference |
| Hydride Reduction | NaBH₄, MeOH, 0°C | 92-96% | Acidic workup causes polymerization. | [1] |
| Asymmetric (CBS) | (S)-Me-CBS, BH₃·DMS | 85-90% ( | Moisture destroys catalyst; lowers | [2] |
| Transfer Hydrog. | RuCl(p-cymene), TsDPEN | 80-88% | Requires precise base/substrate ratio. | [3] |
| Catalytic H₂ | Pd/C, H₂ (1 atm) | <20% | Sulfur poisoning of Pd surface. | [4] |
| Wolff-Kishner | N₂H₄, KOH, Glycol | 70-80% | High temp (180°C) required; harsh conditions. | [5] |
Frequently Asked Questions (FAQ)
Q: I am seeing a "double spot" on TLC after NaBH4 reduction. Is this the enantiomer? A: No. Enantiomers do not separate on standard silica TLC. The second spot is likely the borate ester intermediate that hasn't fully hydrolyzed.
-
Fix: Ensure you quench with aqueous NH₄Cl and stir for 15-30 mins to break the B-O bonds before extraction.
Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: Yes, but it is overkill. LAH is much more reactive and requires strictly anhydrous conditions (THF/Ether). NaBH₄ in Methanol is safer, cheaper, and sufficiently reactive for this ketone.
Q: My product turned into a black tar after rotary evaporation. What happened? A: You likely had residual acid in your organic layer. The thienyl alcohol is highly susceptible to dehydration.
-
Fix: Add a pinch of solid NaHCO₃ or a few drops of Triethylamine to the collection flask before rotary evaporation to ensure the environment remains slightly basic.
Q: I need the alkane (2-propylthiophene), not the alcohol. Why is hydrogenation failing? A: As detailed in Module A, thiophene poisons the catalyst.
-
Fix: Use the Wolff-Kishner reduction (Hydrazine hydrate + KOH in Ethylene Glycol at 180°C). This is the robust industrial method for converting thienyl ketones to alkanes.
References
-
Standard NaBH4 Protocol: Sorbera, L.A., et al. "Synthesis and therapeutic potential of duloxetine." Drugs of the Future, vol. 25, no. 9, 2000, pp. 907-916.
-
Asymmetric Reduction (Duloxetine): Liu, H., et al. "Chirally catalyzed reduction of 2-acetylthiophene." Chirality, vol. 12, 2000, pp. 26-29.[2]
-
Transfer Hydrogenation: Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones." Journal of the American Chemical Society, vol. 120, 1998, pp. 13529.
-
Catalyst Poisoning Mechanism: Teplyakov, A.V., et al. "Spectroscopic Evidence for the poisoning of Pd(111) by Thiophene." Catalysis Letters, vol. 142, 2012.
-
Wolff-Kishner General: Furrow, M.E., et al. "Practical Procedures for the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 126, 2004, pp. 5436.
Sources
Technical Support Center: Thiophene Regioselectivity & Functionalization
Status: Operational Ticket ID: THIO-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division
Mission Statement
You are encountering the classic "Thiophene Paradox": the ring is so electron-rich that it reacts too fast (leading to poly-substitution) and too selectively at the wrong position (C2/
Module 1: Troubleshooting C2 (Alpha) Selectivity
User Issue: "I am trying to mono-brominate thiophene at C2, but I keep getting significant amounts of 2,5-dibromothiophene, even with 1 equivalent of reagent."
Root Cause Analysis
Thiophene is significantly more reactive than benzene (
Technical Solution: The "Cold Dilution" Protocol
To stop at mono-substitution, you must suppress the kinetics of the second addition.
-
Switch Reagents: Do not use elemental bromine (
). It is too aggressive. Use N-Bromosuccinimide (NBS) .[1][2] -
Solvent Selection: Use a solvent that stabilizes the transition state but does not accelerate the reaction via polarity effects excessively. CHCl
(Chloroform) or DMF are standard. -
Temperature Control: The activation energy difference between the first and second bromination is small. Lowering the temperature to -20°C to 0°C widens this kinetic window.
Visual Logic: C2 vs. C3 Stability
Why does C2 dominate? The intermediate
Caption: Comparative stability of intermediates. C2 attack preserves better conjugation during the transition state.
Module 2: The "Impossible" C3 (Beta) Selectivity
User Issue: "I need a substituent at C3, but all EAS conditions give me C2. I cannot use steric blocking groups because I can't remove them later."
Root Cause Analysis
Direct Electrophilic Aromatic Substitution (EAS) will almost never yield C3 selectivity on an unsubstituted thiophene. You are fighting thermodynamics.
Technical Solution: The Halogen Dance (Base-Catalyzed Migration)
Instead of EAS, you must use Lithiation Thermodynamics . The "Halogen Dance" reaction allows you to move a bromine from C2 to C3.
The Mechanism:
-
Reagent: LDA (Lithium Diisopropylamide) at -78°C.
-
The Dance: LDA deprotonates C5 (most acidic). The lithiated species is unstable and undergoes a halogen-metal exchange cascade. The bromine migrates to C3, and the lithium ends up at C2 (or C5).
-
The Trap: The final species is usually the C3-bromo-C2-lithio species (thermodynamically most stable because the negative charge is ortho to the withdrawing halogen and on the alpha-carbon).
-
Quench: Add water (to get 3-bromothiophene) or an electrophile.
Caption: The Halogen Dance workflow. This method bypasses EAS rules to place substituents at C3.
Module 3: Orientation Effects (Predicting the Second Group)
User Issue: "I already have a group on the ring. Where will the next electrophile go?"
Thiophene orientation rules differ slightly from benzene due to the strong alpha-directing power of the heteroatom.
| Existing Group (at C2) | Electronic Effect | Directing Preference | Notes |
| Electron Donating (EDG) (e.g., -OMe, -NHAc, -Alkyl) | Activator | C5 (Major) | The "para-like" position. C3 is "ortho-like" but sterically hindered. |
| Electron Withdrawing (EWG) (e.g., -NO | Deactivator | C4 and C5 | Unlike benzene (meta-director), thiophene EWGs often yield mixtures. Nitration of 2-nitrothiophene yields 2,4- and 2,5- isomers. |
| Halogen (e.g., -Br, -Cl) | Weak Deactivator | C5 | Acts like an EDG in orientation (ortho/para directing) but deactivates the ring. |
Key Insight: The alpha-directing ability of the Sulfur atom is usually stronger than the beta-directing ability of substituents.
Module 4: Validated Experimental Protocols
Protocol A: Highly Selective Mono-Bromination of Thiophene (C2)
Use this for: Preparing 2-bromothiophene or 2-bromo-5-alkylthiophenes without di-bromo impurities.
-
Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Thiophene (1.0 equiv) in CHCl
(Chloroform) or a 1:1 mixture of CHCl :Acetic Acid (0.5 M concentration).-
Why Acid? Acetic acid can protonate NBS slightly, activating it, but also buffers the reaction to prevent radical pathways.
-
-
Cooling: Cool the solution to 0°C (Ice/Water bath).
-
Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump it all at once.
-
Tip: Keep the flask in the dark (wrap in foil) to minimize radical side-reactions.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by GC-MS or TLC.
-
Workup: Quench with saturated NaHCO
solution. Extract with DCM.[1] Wash with water and brine. -
Purification: Distillation (if liquid) or Flash Column Chromatography (Hexanes).
Protocol B: The "Halogen Dance" for C3 Functionalization
Use this for: Converting 2-bromothiophene into 3-bromothiophene or 3-functionalized derivatives.
-
Setup: Strictly anhydrous conditions are required. Flame-dry flask, Argon atmosphere.
-
LDA Prep: In the flask, add Diisopropylamine (1.1 equiv) and THF (anhydrous) . Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.
-
Substrate Addition: Add 2-Bromothiophene (1.0 equiv) dropwise at -78°C.
-
Critical: The solution will likely turn yellow/orange.
-
-
The Dance: Stir at -78°C for 1 hour.
-
Mechanism Check: During this time, the lithiated species scrambles. The system settles into the thermodynamic minimum: 3-bromo-2-lithiothiophene.
-
-
Quench:
-
For 3-Bromothiophene: Add MeOH or H
O . -
For 3-Bromo-2-formylthiophene: Add DMF .
-
-
Workup: Warm to RT, add saturated NH
Cl, extract with Ether/EtOAc.
References
- Gronowitz, S. (1976). The Chemistry of Thiophene and Its Derivatives. Wiley-Interscience.
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.
-
Campaigne, E., & Bourgeois, R. C. (1954). "3-Bromothiophene."[1] Organic Syntheses, Coll. Vol. 4, p.131. (Classic protocol for C3 isolation).
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[5] (Detailed kinetic data on heterocycle reactivity).
- Belen’kii, L. I. (1980). "Regioselectivity of Electrophilic Substitution in Thiophene Derivatives." Heterocycles. (Analysis of C2 vs C3 resonance energies).
Sources
- 1. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 2. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Handling and storage recommendations for 2-Propionylthiophene
Technical Support Center: Handling & Storage Guide for 2-Propionylthiophene
Product Identity: 2-Propionylthiophene (1-(2-thienyl)-1-propanone) CAS: 13679-75-9 Support Ticket ID: T-PROP-26179[1]
Introduction: The Application Scientist's Perspective
Welcome to the technical support hub for 2-Propionylthiophene. As an intermediate in the synthesis of heterocyclic pharmaceuticals (such as duloxetine analogs) and a high-impact flavor ingredient (FEMA 3518), this compound presents a unique duality: it is chemically robust enough for Friedel-Crafts acylations yet sensitive enough to undergo photo-oxidation if mishandled.[1]
This guide moves beyond the standard SDS. It addresses the "why" and "how" of daily lab interactions, focusing on preserving the integrity of the thiophene ring and managing the potent organosulfur characteristics that can contaminate a laboratory environment.
Part 1: Critical Storage Protocols (Pre-Experiment)
The Core Challenge: Thiophene derivatives are susceptible to oxidative degradation and photo-induced polymerization.[1] While 2-propionylthiophene is relatively stable, long-term exposure to air and light turns the liquid from pale yellow to a dark amber/red, indicating the formation of S-oxides (sesquioxides) and polymeric gums.[1]
Storage Decision Logic
Figure 1: Decision matrix for preserving chemical integrity based on usage frequency.
Key Recommendations
-
Temperature: Store at 2–8°C (Refrigerated) . While the compound is stable at room temperature for short periods, refrigeration retards the kinetics of autoxidation.[1]
-
Atmosphere: Once opened, the headspace must be backfilled with Nitrogen (
) or Argon.[1] Oxygen attacks the thiophene ring, particularly at the sulfur atom, leading to sulfoxide intermediates that dimerize.[1] -
Container: Use Amber Glass exclusively. Thiophene carbonyls can act as photosensitizers; blocking UV/Vis light prevents radical initiation.[1]
Part 2: Handling & Odor Management (During Experiment)
The Core Challenge: 2-Propionylthiophene has a "creamy, roasted" odor at ppm levels but a penetrating, sulfurous stench at neat concentrations.[1] It has a low odor threshold and high substantivity (it sticks to surfaces).[1]
Decontamination Workflow
Do not wash glassware with simple soap and water immediately; this spreads the oils.[1] Use an oxidative kill step.[1]
Figure 2: Oxidative decontamination protocol to neutralize sulfurous odors.
Protocol:
-
Soak: Immerse all contaminated tips, vials, and flasks in a dilute bleach solution (sodium hypochlorite) or 3% hydrogen peroxide for 30 minutes.[1]
-
Rinse: Rinse with water, then wash with standard laboratory detergent (e.g., Alconox).[1]
-
Waste: Dispose of the initial oxidative wash in a dedicated halogenated waste stream if bleach was used.[1]
Part 3: Troubleshooting & FAQs
Q1: My liquid sample has solidified in the refrigerator. Is it degraded?
-
Verdict: Likely No .
-
Explanation: 2-Propionylthiophene has a melting point range that can hover near typical refrigerator temperatures depending on purity and supercooling effects (Literature MP varies, often cited ~57°C for pure crystal, but frequently exists as a supercooled liquid at RT).[1]
-
Solution: Allow the container to warm to room temperature (20–25°C) naturally. Do not heat aggressively (>50°C) as this promotes oxidation.[1] If it returns to a clear liquid, it is safe to use.[1]
Q2: The liquid has turned from pale yellow to dark brown/red.
-
Verdict: Degradation Detected .
-
Explanation: This color shift is the hallmark of thiophene oxidation and polymerization.[1] The "red" color often comes from conjugated oligomers formed via acid-catalyzed coupling if trace acid was present.[1]
-
Solution:
Q3: I am seeing low yields in Grignard additions.
-
Verdict: Moisture or Enolization .
-
Explanation: The carbonyl at the C2 position is susceptible to enolization.[1] Furthermore, commercial samples may absorb moisture over time (hygroscopic tendency of impurities).[1]
-
Solution: Dry the reagent over molecular sieves (3Å or 4Å) for 24 hours prior to use. Ensure the Grignard reagent is added to the ketone at low temperature (0°C to -78°C) to minimize enolization side reactions.
Part 4: Physical Property Reference Table
| Property | Value | Relevance to Handling |
| Molecular Weight | 140.20 g/mol | Calculation of stoichiometry.[1] |
| Boiling Point | 225–228°C (760 mmHg) | High boiler; difficult to remove by rotovap.[1] |
| Flash Point | ~100°C (212°F) | Combustible.[1][4] Keep away from open flames. |
| Density | 1.13 g/mL | Denser than water; sinks in aqueous extractions.[1] |
| Solubility | Immiscible in water | Soluble in alcohols, ether, DCM.[1] |
| Appearance | Pale yellow liquid | Visual purity check (Dark = Oxidized).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26179, 2-Propionylthiophene.[1] Retrieved from [Link]
-
The Good Scents Company (2024). 2-Propionylthiophene Flavor and Fragrance Data.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 1-Propanone, 1-(2-thienyl)-.[1] Retrieved from [Link][1]
Sources
Managing exothermic reactions in large-scale synthesis of 2-Propionylthiophene
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis of 2-Propionylthiophene
Introduction: The Thermal Challenge of Thiophene Acylation
Welcome, Researcher. You are likely here because you are scaling up the synthesis of 2-Propionylthiophene (1-(2-thienyl)-1-propanone). While the Friedel-Crafts acylation is a textbook reaction, applying it to thiophene on a large scale presents unique thermal and safety challenges compared to benzene. Thiophene is highly reactive (super-aromatic) and acid-sensitive, prone to rapid polymerization if the exotherm is uncontrolled.
This guide moves beyond basic organic chemistry to address the process engineering and safety protocols required to manage the significant heat release (
Module 1: Reaction Initiation & Catalyst Handling
Q: Why does the reaction mixture smoke or hiss when I add Aluminum Chloride (
-
The Chemistry:
is a strong Lewis acid that reacts with propionyl chloride to form a 1:1 molar complex ( ). This complexation releases significant heat. -
The Fix: Do not add solid
to neat acid chloride. Instead, suspend in your solvent (DCM or EDC) first. Cool this suspension to 0–5°C. Then, add the propionyl chloride slowly via a dosing pump or addition funnel. This distributes the heat load over time.
Q: Can I mix Thiophene and
-
The Risk: Thiophene is unstable in the presence of strong Lewis acids without an electrophile present.
can initiate the cationic polymerization of thiophene, leading to a "tarry" mess, loss of yield, and a potentially runaway exotherm. -
The Protocol: Always pre-form the acylium complex (Solvent +
+ Propionyl Chloride) before introducing thiophene. This ensures the thiophene reacts immediately with the acylium ion (acylation) rather than with itself (polymerization).
Module 2: Dosing & Thermal Control (The Reaction)
Q: I am seeing a temperature spike despite using a cooling jacket. What is the optimal dosing rate? A: The reaction is mass-transfer limited by your cooling capacity, not just the kinetics.
-
The Calculation: The reaction is instantaneous upon addition. Therefore,
. -
The Strategy: Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) . If the cooling fails, would the solvent boil?
-
Guideline: Dose the thiophene into the pre-formed complex at a rate where
(or your set limit). If rises, the dosing pump must automatically stop (interlock).
-
Q: Why is regioselectivity dropping (more 3-propionylthiophene or di-acylated byproducts)? A: This is often a symptom of hot spots or reactant accumulation .
-
Hot Spots: Poor stirring creates local zones of high temperature, which lowers selectivity (the 2-position is kinetically favored at lower temperatures).
-
Di-acylation: While the ketone product deactivates the ring, preventing a second addition, high temperatures or excess reagents can force a second acylation or polymerization.
-
Solution: Ensure the impeller speed provides turbulent flow (Reynolds number > 4000). Maintain the reaction temperature strictly between 0°C and 5°C during addition.
Module 3: Quenching (The Danger Zone)
Q: The reaction is done. Can I add water to the reactor to quench it? A: NEVER add water directly to the reaction vessel.
-
The Hazard: You have a reactor full of Product-
complex and excess . Adding water causes a violent hydrolysis reaction, releasing massive amounts of heat and gas instantaneously. This can cause the solvent (DCM, bp ~40°C) to flash-boil, overpressurizing the vessel. -
The Solution (Inverse Quench):
-
Prepare a separate vessel with ice water (and optionally dilute
to solubilize aluminum salts). -
Transfer the reaction mixture slowly into the stirred ice water.
-
This ensures the large heat sink (water) is always in excess, keeping the temperature controlled.
-
Q: The quenched mixture has formed a stubborn emulsion. How do I separate the phases?
A: Aluminum salts (
-
The Fix: Ensure the quench water is acidic (
) using . This keeps aluminum in the soluble form rather than the gelatinous hydroxide. If an emulsion forms, filter through a pad of Celite or add a small amount of brine.
Visualizing the Process Workflow
The following diagram illustrates the safe "Inverse Addition" protocol required for this synthesis.
Caption: Process flow for 2-Propionylthiophene synthesis highlighting the critical inverse quench step and safety interlocks.
Detailed Experimental Protocol (Self-Validating)
Scale: 1.0 Mole Thiophene Basis (Can be scaled linearly with engineering controls).
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Volume (mL) | Role |
| Thiophene | 84.14 | 1.0 | 84.1 | ~79.0 | Substrate |
| Propionyl Chloride | 92.52 | 1.1 | 101.8 | ~96.0 | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 1.2 | 160.0 | Solid | Catalyst |
| DCM (Dichloromethane) | 84.93 | Solvent | ~500 | ~380 | Solvent |
| 1M HCl (aq) | - | Quench | - | 500 | Quench Media |
Step-by-Step Methodology:
-
System Setup:
-
Equip a 1L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet (inert atmosphere is critical to prevent
deactivation), and a pressure-equalizing addition funnel (or dosing pump). -
Vent the reactor to a caustic scrubber (NaOH) to neutralize
gas evolved.
-
-
Complex Formation (The Heat Source):
-
Charge 400 mL of dry DCM to the reactor.
-
Start stirring (medium speed).
-
Add 160.0 g of anhydrous
via a powder funnel. (Note: Suspension will be milky/grey). -
Cool the jacket to -10°C to bring internal temperature to 0°C.
-
SLOWLY add 101.8 g Propionyl Chloride over 30 minutes.
-
Observation: The mixture will clear slightly and may turn yellow/orange. Temperature will rise; maintain
.
-
-
Reaction (The Critical Step):
-
Ensure internal temp is stable at 0–5°C.
-
Mix 84.1 g Thiophene with 100 mL DCM in the addition funnel.
-
Add the Thiophene solution dropwise over 45–60 minutes.
-
Validation: Monitor the exotherm. If temp exceeds 10°C, stop addition.
-
After addition, stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.
-
Endpoint Check: Sample a drop, quench in mini-vial, extract with EtOAc, and check TLC/HPLC. (Thiophene should be <1%).
-
-
Inverse Quench (Safety Critical):
-
In a separate 2L flask, prepare 500 mL of ice water containing 50 mL conc. HCl. Stir vigorously.
-
Transfer the reaction mixture slowly into the vortex of the ice water.
-
Note: Significant gas evolution (
) and heat. Do not rush.
-
-
Workup:
-
Separate the organic (bottom) layer.[1]
-
Extract the aqueous layer with 2 x 100 mL DCM.
-
Wash combined organics with saturated
(until neutral) and Brine. -
Dry over
, filter, and concentrate via rotary evaporation. -
Purification: Distillation under reduced pressure (bp ~100°C at 10 mmHg) yields a clear to pale yellow liquid.
-
References
-
Friedel-Crafts Acylation Mechanism & C
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Thiophene Reactivity & Polymeriz
- Source: LibreTexts Chemistry. "Reactivity of Thiophene: Electrophilic Substitution."
-
URL:[Link]
- Safety Data & Handling of Propionyl Chloride Source: Fisher Scientific Safety D
-
Large-Scale Friedel-Crafts Process Engineering
Sources
Navigating the Nuances of Solvent Choice in 2-Propionylthiophene Chemistry: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propionylthiophene. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvent selection in directing the outcomes of your reactions. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern reactivity, helping you to troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address some of the most common initial queries and problems encountered during reactions with 2-propionylthiophene.
Q1: My Friedel-Crafts acylation to synthesize 2-propionylthiophene is giving low yields and significant side products. Could my solvent be the issue?
A1: Absolutely. While the choice of Lewis acid is paramount, the solvent plays a crucial role in Friedel-Crafts acylations. A common issue is the complexation of the Lewis acid with the solvent, which can reduce its catalytic activity. For instance, highly coordinating solvents can compete with the acylating agent for the Lewis acid. Non-polar, non-coordinating solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred as they minimally interact with the catalyst. However, reactant solubility can be a concern. A balance must be struck to ensure all components remain in solution while minimizing solvent-catalyst interference. If you are observing charring or polymerization, a less reactive solvent or lower reaction temperatures may be necessary.
Q2: I am trying to reduce the ketone of 2-propionylthiophene to 2-propylthiophene. Which solvent system is recommended for a Wolff-Kishner reduction?
A2: The Wolff-Kishner reduction is performed under basic conditions at high temperatures, which heavily dictates solvent choice. The ideal solvent must be high-boiling and stable to strong bases. Diethylene glycol or triethylene glycol are the standard choices as they can achieve the high temperatures (often >180 °C) required for the decomposition of the hydrazone intermediate.[1][2] Using a lower-boiling solvent like ethanol, even with a strong base, will not be effective as the necessary activation energy for the final nitrogen elimination step will not be reached.[3] It is also crucial that the solvent can dissolve both the 2-propionylthiophene and the basic catalyst (e.g., potassium hydroxide).
Q3: I am observing incomplete conversion during an electrophilic substitution on the thiophene ring of 2-propionylthiophene. Can the solvent affect the reaction rate?
A3: Yes, the solvent can significantly influence the rate of electrophilic aromatic substitution. The mechanism involves the formation of a charged intermediate (the arenium ion). Polar solvents can stabilize this charged intermediate, potentially lowering the activation energy and accelerating the reaction.[4] However, if the electrophile itself is generated in an equilibrium that is disfavored by a particular solvent, the overall rate may decrease. For reactions involving highly reactive electrophiles, a non-polar solvent may be sufficient. If your reaction is sluggish, consider a more polar, non-protic solvent, but be mindful of potential side reactions.
Q4: Can I use a protic solvent for a reaction involving a Grignard reagent and 2-propionylthiophene?
A4: No, this should be strictly avoided. Protic solvents, such as water, alcohols, and carboxylic acids, have acidic protons that will rapidly quench the Grignard reagent, which is a strong base. This will consume your nucleophile before it has a chance to react with the carbonyl group of the 2-propionylthiophene, leading to complete reaction failure. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are the standard choice for Grignard reactions as they are aprotic and effectively solvate the magnesium species.
Section 2: Deep Dive - Solvent Effects on Key Transformations
In this section, we will explore the mechanistic basis for solvent selection in common reactions of 2-propionylthiophene.
Reduction of the Carbonyl Group
The reduction of the propionyl group offers a clear example of how reaction conditions, including the solvent, dictate the product outcome.
-
Reduction to an Alcohol (1-(thiophen-2-yl)propan-1-ol): This is typically achieved with hydride reagents like sodium borohydride (NaBH₄). Protic solvents, particularly methanol or ethanol, are excellent choices for this reaction. The solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide.
-
Complete Reduction to an Alkane (2-propylthiophene):
-
Wolff-Kishner Reduction: As discussed in the FAQs, this base-catalyzed reaction requires a high-boiling, polar, protic solvent like ethylene glycol to facilitate the formation and subsequent decomposition of the hydrazone.[1][2][5]
-
Clemmensen Reduction: This method uses zinc amalgam and a strong acid, typically concentrated hydrochloric acid.[6][7][8] While a co-solvent like toluene can be used to improve the solubility of the organic substrate, the primary medium is aqueous acid.[9] This highly acidic environment makes it unsuitable for substrates with acid-sensitive functional groups.[6]
-
Troubleshooting Guide: Reduction Reactions
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low yield in NaBH₄ reduction | Insufficient solubility of 2-propionylthiophene in the chosen alcohol. | Consider using a co-solvent system, such as THF/methanol, to improve solubility. |
| Incomplete Wolff-Kishner reduction | The reaction temperature is too low. | Ensure you are using a sufficiently high-boiling solvent like diethylene glycol and that the reaction reaches the required temperature for nitrogen evolution. |
| Decomposition during Clemmensen reduction | The strongly acidic conditions are degrading the thiophene ring. | The Clemmensen reduction is known to be harsh.[2] Consider switching to the base-mediated Wolff-Kishner reduction. |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the carbonyl group of 2-propionylthiophene with an active methylene compound, catalyzed by a base. The solvent choice here is critical for both reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often excellent choices for Knoevenagel condensations. They are effective at dissolving the reactants and the catalyst, and they do not interfere with the basicity of the catalyst through hydrogen bonding. In a study on a similar reaction, DMF was found to be superior to toluene, leading to higher conversion and selectivity in a shorter time.[10]
-
Protic Solvents: Protic solvents like methanol can slow down the reaction. This is because they can hydrogen-bond with the basic catalyst, reducing its effectiveness in deprotonating the active methylene compound. Poor conversion and selectivity have been observed when using methanol in some Knoevenagel condensations.[10]
-
Non-Polar Solvents: While reactions can proceed in non-polar solvents like toluene, they are often much slower than in polar aprotic solvents.[10]
Data Summary: Solvent Effects on a Model Knoevenagel Condensation
| Solvent Type | Example Solvent | Observed Outcome | Reference |
| Polar Aprotic | DMF, Acetonitrile | High conversion, high selectivity, short reaction time | [10] |
| Polar Protic | Methanol | Slow reaction, poor conversion and selectivity | [10] |
| Non-Polar | Toluene, Diethyl Ether | Slower reaction time compared to polar aprotic solvents | [10] |
Section 3: Experimental Protocols & Methodologies
This section provides illustrative protocols for key reactions, emphasizing the role of the solvent.
Synthesis of 2-Acetylthiophene (Analogous to 2-Propionylthiophene) via Friedel-Crafts Acylation
This procedure for the synthesis of the closely related 2-acetylthiophene highlights the use of a non-polar solvent to facilitate the reaction.[11]
Step-by-Step Protocol:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in 200 mL of dry benzene.
-
Cool the solution to 0°C.
-
With efficient stirring, add stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the cooling bath and stir for an additional hour at room temperature.
-
Hydrolyze the resulting complex by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Distill off the benzene solvent and any unreacted thiophene.
-
Purify the residual liquid by distillation under reduced pressure to obtain 2-acetylthiophene.
Causality of Solvent Choice: Benzene is used here as a relatively non-polar solvent that can dissolve the reactants but does not strongly coordinate with the stannic chloride catalyst, allowing it to effectively activate the acetyl chloride.
Wolff-Kishner Reduction of a Thienyl Ketone
This generalized procedure is based on a method that has been successfully applied to various thienyl ketones, providing good yields without the need for high-pressure equipment.[2]
Step-by-Step Protocol:
-
In a flask equipped with a reflux condenser, mix the thienyl ketone (e.g., 2-propionylthiophene) with an excess of 85% hydrazine hydrate in ethylene glycol.
-
Heat the mixture to remove water and excess hydrazine hydrate by distillation.
-
After cooling slightly, add potassium hydroxide pellets.
-
Heat the mixture to reflux. The temperature should be high enough to induce the decomposition of the hydrazone, which is visually indicated by the evolution of nitrogen gas.
-
Continue heating until gas evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or toluene).
-
Wash the organic extracts, dry over a suitable drying agent, and remove the solvent.
-
Purify the resulting alkylthiophene by distillation.
Causality of Solvent Choice: Ethylene glycol is essential due to its high boiling point (197 °C), which allows the reaction to reach the necessary temperature for the irreversible, nitrogen-releasing decomposition of the intermediate hydrazone.[1][2] Its polar nature also helps to dissolve the potassium hydroxide.
Section 4: Visualizing Reaction Logic
The following diagrams illustrate the decision-making process for solvent selection in key reactions of 2-propionylthiophene.
Caption: Solvent selection workflow for the reduction of 2-propionylthiophene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. datapdf.com [datapdf.com]
- 3. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Lifecycle Management in Thiophene Acylation
Status: Operational Topic: Catalyst Deactivation & Regeneration Ticket ID: THIO-ACYL-001 Assigned Specialist: Senior Application Scientist
Introduction: The Stability Challenge
Welcome to the Technical Support Center. You are likely here because your Friedel-Crafts acylation of thiophene—a critical step in synthesizing intermediates for drugs like Plavix (Clopidogrel) —is showing signs of efficiency loss.
Unlike benzene, thiophene is a super-aromatic heterocycle (electron-rich), making it highly reactive. While this allows for mild reaction conditions, it creates a specific vulnerability: rapid catalyst deactivation via oligomerization . The sulfur atom activates the ring toward self-alkylation, leading to "coke" that physically blocks the active sites of your solid acid catalyst (e.g., H-Beta Zeolite, Sulfated Zirconia).
This guide provides the diagnostic tools and regeneration protocols required to restore your catalytic systems to peak performance.
Module 1: Diagnostic Hub
Issue: "My conversion rate dropped significantly after the first run."
Before attempting regeneration, use this logic flow to confirm the deactivation mechanism. Most thiophene acylation failures are due to Pore Mouth Plugging rather than active site leaching.
Troubleshooting Workflow
Module 2: Deactivation Mechanics
To prevent failure, you must understand the enemy. In thiophene acylation, deactivation occurs primarily through two mechanisms:
The "Coke" Cascade (Dominant)
Thiophene is prone to electrophilic attack not just by the acyl group, but by protonated thiophene species.
-
Mechanism: Reaction of thiophene with itself or the product (2-acetylthiophene) forms dimers and trimers.
-
Result: These oligomers are bulky. In zeolites like H-Beta , they get trapped in the micropores or, more critically, block the pore mouths on the external surface. This is "Hard Coke."
Product Inhibition (Secondary)
-
Mechanism: The byproduct of acylation using acetic anhydride is acetic acid .[1]
-
Result: Acetic acid is polar and adsorbs strongly to the Brønsted acid sites of the zeolite, competing with the reactant. This is reversible "poisoning."
Visualizing the Deactivation
Module 3: Regeneration Protocols
Do not discard deactivated catalysts. Solid acid catalysts like H-Beta Zeolite and Sulfated Zirconia show excellent regenerability (retaining >95% activity) if treated correctly.
Protocol A: Solvent Washing (Soft Coke Removal)
Use this for minor deactivation or product inhibition.
-
Filtration: Separate the catalyst from the reaction mixture using a sintered glass funnel.
-
Solvent Selection: Use a polar aprotic solvent (e.g., Dichloromethane or Acetonitrile ) to dissolve oligomers. Avoid water if using Lewis acids sensitive to hydrolysis.
-
Wash: Rinse the filter cake 3x with solvent (10 mL per gram of catalyst).
-
Drying: Dry at 100°C for 2 hours.
Protocol B: Oxidative Calcination (Hard Coke Removal)
Use this when the catalyst turns black/brown and conversion drops <80%.
Step-by-Step Guide:
-
Pre-treatment: Perform Protocol A to remove surface species.
-
Furnace Setup: Place catalyst in a ceramic crucible. Ensure thin layering (<1 cm depth) for airflow.
-
Ramp: Heat from Room Temp to 550°C at a rate of 5°C/min .
-
Why? Rapid heating can cause thermal shock or structure collapse (dealumination).
-
-
Dwell: Hold at 550°C for 4–6 hours in a stream of dry air.
-
Note: Temperatures >600°C risk damaging the zeolite framework.
-
-
Cooling: Cool slowly to room temperature in a desiccator to prevent moisture re-adsorption.
Performance Data: Fresh vs. Regenerated
| Catalyst Type | Cycle Number | Conversion (%) | Selectivity (%) | Notes |
| H-Beta Zeolite | 1 (Fresh) | 99.2 | 99.5 | High activity due to large pores. |
| H-Beta Zeolite | 2 (Washed) | 88.5 | 99.0 | Soft coke removed; hard coke remains. |
| H-Beta Zeolite | 2 (Calcined) | 98.6 | 99.4 | Full recovery of active sites. |
| H-ZSM-5 | 1 (Fresh) | 65.0 | 98.0 | Lower activity (diffusion limitations). |
| H-ZSM-5 | 2 (Calcined) | 64.2 | 98.0 | Stable, but lower baseline performance. |
Data synthesized from comparative studies on zeolite reusability [1, 2].[2]
Module 4: FAQ & Optimization
Q1: Why is H-Beta preferred over ZSM-5 for thiophene acylation? A: Pore size.[3][4] Thiophene acylation involves bulky transition states. H-Beta has a 3D 12-ring channel system (larger pores), whereas ZSM-5 has 10-ring channels. The restricted space in ZSM-5 limits diffusion, leading to lower conversion and faster pore-mouth plugging [2, 5].
Q2: Can I use AlCl₃ (Aluminum Chloride) and regenerate it? A: Generally, no . AlCl₃ is a homogeneous Lewis acid that forms a complex with the product. Breaking this complex usually requires hydrolysis (adding water), which destroys the catalyst, creating toxic aluminum waste. This is why the industry is shifting to regenerable solid acids like Zeolites [1].
Q3: How do I prevent coke formation during the reaction? A:
-
Temperature Control: Keep reaction temperatures moderate (60–80°C). Higher temperatures exponentially increase polymerization rates.
-
Molar Ratio: Use an excess of the acylating agent (e.g., Acetic Anhydride:Thiophene ratio of 2:1 or 3:1). This dilutes the thiophene, reducing the probability of thiophene-thiophene collisions [3].
-
Solvent: Use a solvent like Nitrobenzene or 1,2-Dichloroethane to dilute the reactants if coking is severe.
Q4: My regenerated catalyst is white but inactive. Why? A: You may have experienced dealumination . If the calcination temperature was too high (>600°C) or if steam was present (from trapped moisture), the aluminum active sites may have migrated out of the zeolite framework. Ensure dry air flow during calcination and strictly adhere to the 550°C limit.
References
-
BenchChem. (2025).[4][5] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. BenchChem Technical Library. 4
-
TSI Journals. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.[2] Trade Science Inc.[3] 3
-
ResearchGate. (2025).[6] Effects of acid-modified HBEA zeolites on thiophene acylation and the origin of deactivation of zeolites.[6][7][8]6[1][6][9][10][11]
-
MDPI. (2025). Heterogeneous Catalyst Deactivation and Regeneration: A Review.12
-
ACS Publications. (2025). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.[3][2][7]13[9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Propionylthiophene and 2-Acetylthiophene for the Research Scientist
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced reactivity differences between 2-propionylthiophene and 2-acetylthiophene, supported by theoretical principles and experimental insights.
In the landscape of heterocyclic chemistry, thiophene and its derivatives are foundational building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. Among these, 2-acylthiophenes, particularly 2-acetylthiophene and its close homolog 2-propionylthiophene, serve as versatile intermediates. While structurally similar, the subtle difference between a methyl and an ethyl group adjacent to the carbonyl function imparts distinct reactivity profiles that can significantly influence reaction outcomes, yields, and kinetics. This guide provides an in-depth comparison of these two key compounds, offering a valuable resource for reaction design and optimization.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of 2-acetylthiophene and 2-propionylthiophene is primarily governed by the interplay of electronic and steric effects originating from the alkyl group of the acyl moiety. These effects influence both the electrophilicity of the carbonyl carbon and the nucleophilicity of the thiophene ring.
Electronic Effects: The ethyl group in 2-propionylthiophene is slightly more electron-donating than the methyl group in 2-acetylthiophene due to a greater inductive effect (+I). This increased electron donation has a dual consequence:
-
Decreased Carbonyl Electrophilicity: The carbonyl carbon in 2-propionylthiophene is rendered slightly less electrophilic compared to that in 2-acetylthiophene. This can lead to slower rates of nucleophilic addition to the carbonyl group.
-
Increased Thiophene Ring Nucleophilicity: The enhanced electron-donating nature of the propionyl group can slightly increase the electron density of the thiophene ring, potentially making it more susceptible to electrophilic aromatic substitution. However, this effect is generally considered to be minor.
Steric Effects: The ethyl group is bulkier than the methyl group. This steric hindrance plays a significant role in reactions where a nucleophile or electrophile approaches the molecule.
-
Hindrance at the Carbonyl Carbon: The larger ethyl group in 2-propionylthiophene presents a greater steric barrier to the approach of nucleophiles towards the carbonyl carbon. This steric hindrance is expected to decrease the rate of nucleophilic addition reactions.[1][2]
-
Hindrance at the Thiophene Ring: While less pronounced, the ethyl group may also exert some steric influence on the adjacent positions of the thiophene ring, potentially affecting the regioselectivity of electrophilic aromatic substitution.
Comparative Reactivity in Key Organic Transformations
While direct, side-by-side comparative studies are scarce in the literature, a careful analysis of existing data and established chemical principles allows for a logical comparison of the reactivity of these two ketones in fundamental organic reactions.
Electrophilic Aromatic Substitution
The acyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution on a benzene ring.[3] However, in the more reactive thiophene ring system, substitution occurs preferentially at the 5-position. The deactivating effect of the acyl group is still present, making the reaction less facile than with unsubstituted thiophene.
Due to the slightly greater electron-donating nature of the ethyl group, it is plausible that the thiophene ring of 2-propionylthiophene is marginally more activated towards electrophilic attack compared to 2-acetylthiophene. However, the difference in reactivity is likely to be minimal and often overshadowed by reaction conditions.
Typical Reaction Conditions for Acylation of Thiophene:
| Acylating Agent | Catalyst | Temperature | Yield of 2-Acylthiophene | Reference |
| Acetic Anhydride | Hβ Zeolite | 60°C | 98.6% (2-acetylthiophene) | [4] |
| Acetyl Chloride | Stannic Chloride | 0°C to room temp. | 79-83% (2-acetylthiophene) | [5] |
| Acetic Anhydride | Iodine | Reflux | ~86% (2-acetylthiophene) | [6] |
No directly comparable data for the acylation leading to 2-propionylthiophene under identical conditions was found. However, the general principles of Friedel-Crafts acylation apply.
Nucleophilic Addition to the Carbonyl Group
This class of reactions is where the differences between the two compounds are expected to be more pronounced. The combination of a less electrophilic carbonyl carbon and increased steric hindrance around it suggests that 2-propionylthiophene will generally be less reactive than 2-acetylthiophene towards nucleophilic addition.
Reduction with Sodium Borohydride (NaBH₄):
The reduction of ketones to secondary alcohols is a common transformation. The rate of this reaction is sensitive to both electronic and steric factors. It is anticipated that 2-acetylthiophene would be reduced at a faster rate than 2-propionylthiophene.
Grignard Reactions:
The addition of organometallic reagents like Grignard reagents to the carbonyl group is a fundamental C-C bond-forming reaction. The steric bulk of both the ketone and the Grignard reagent can significantly impact the reaction's success. The greater steric hindrance of the ethyl group in 2-propionylthiophene would likely lead to slower reaction rates and potentially lower yields compared to 2-acetylthiophene when using the same Grignard reagent.
Reactions Involving the Enolate Ion
Reactions such as aldol and Claisen-Schmidt condensations proceed via the formation of an enolate ion. The acidity of the α-protons is a key factor in these reactions.
Claisen-Schmidt Condensation:
This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-protons. Several examples of 2-acetylthiophene participating in Claisen-Schmidt condensations are documented. While specific comparative data is unavailable, the principles of enolate formation suggest that the α-protons of 2-acetylthiophene may be slightly more acidic than those of 2-propionylthiophene due to the lesser electron-donating nature of the methyl group. This could lead to faster enolate formation and potentially higher reaction rates for 2-acetylthiophene. However, the reactivity of the enolate itself and steric factors in the condensation step also play a crucial role.
Experimental Protocols
The following protocols are representative examples of reactions involving 2-acylthiophenes.
Protocol 1: Friedel-Crafts Acylation of Thiophene to Synthesize 2-Acetylthiophene
This procedure is adapted from established literature methods.[4][5][6]
Materials:
-
Thiophene
-
Acetic anhydride
-
Hβ Zeolite catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add thiophene (1.0 mol) and acetic anhydride (3.0 mol).
-
Add the Hβ zeolite catalyst (e.g., 1.17 g for an 8.4 g batch of thiophene).
-
Heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
The crude product can be purified by fractional distillation under reduced pressure.
Expected Outcome: High yield (up to 98.6%) of 2-acetylthiophene.[4]
Protocol 2: Claisen-Schmidt Condensation of 2-Acetylthiophene with Benzaldehyde
Materials:
-
2-Acetylthiophene
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
In a beaker or flask, dissolve 2-acetylthiophene and benzaldehyde in ethanol.
-
While stirring, add the sodium hydroxide solution dropwise.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product).
-
After a designated time (e.g., 30 minutes to a few hours), collect the solid product by filtration.
-
Wash the product with cold ethanol or water to remove any unreacted starting materials and base.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure chalcone.
Visualizing Reaction Pathways
Friedel-Crafts Acylation of Thiophene
Caption: Generalized workflow for the Friedel-Crafts acylation of thiophene.
Nucleophilic Addition to the Carbonyl Group
Caption: General mechanism of nucleophilic addition to a 2-acylthiophene.
Conclusion
For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of synthetic routes, optimization of reaction conditions, and prediction of potential side products. This guide serves as a foundational resource to aid in these endeavors, encouraging a more informed selection between these two valuable synthetic intermediates.
References
-
LearningWithLevi. (2021, August 1). effect of steric hindrance on nucleophiles. Reddit. [Link]
-
LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Ashen-tree. (2013, December 17). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. Chemistry Stack Exchange. [Link]
-
MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Organic Syntheses. 2-acetothienone. [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). [Link]
-
Wikipedia. 2-Acetylthiophene. [Link]
-
Allen. Hyperconjugation: Mechanism, Illustration and Examples. [Link]
- Google Patents. Preparation method of 2-thiophenecarboxylic acid.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. Synthetic method of 2-thiopheneacetic acid.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Quora. Which is more stable, carbocation methyl or ethyl, both being 1 degree?[Link]
-
WIPO Patentscope. METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Google Patents. Synthesis method of 2-thiopheneethanol.
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]
-
Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
Sources
- 1. Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
HPLC Method Development for 2-Propionylthiophene: A Comparative Technical Guide
Topic: HPLC Method Development for the Analysis of 2-Propionylthiophene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Imperative
2-Propionylthiophene (1-(2-thienyl)-1-propanone) is a critical intermediate in the synthesis of pharmaceutical agents, most notably Zileuton (a 5-lipoxygenase inhibitor used for asthma). It also serves as a key building block in flavor and fragrance chemistry.
While Gas Chromatography (GC) is often the default for volatile thiophene derivatives, High-Performance Liquid Chromatography (HPLC) offers superior specificity for non-volatile impurities, thermal degradation products, and downstream pharmaceutical intermediates. This guide objectively compares HPLC against its alternatives and provides a validated framework for method development, focusing on the critical separation of the 2-isomer from its regioisomer (3-propionylthiophene) and starting materials.
Strategic Comparison: HPLC vs. Alternatives
Before initiating method development, it is crucial to validate the choice of technique. The following table contrasts HPLC with Gas Chromatography (GC-FID/MS) and High-Performance Thin-Layer Chromatography (HPTLC) for this specific analyte.
| Feature | HPLC (Recommended) | GC (Alternative) | HPTLC (Screening) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Volatility & Boiling Point | Adsorption/Partitioning |
| Suitability for 2-Propionylthiophene | High. Excellent for purity profiling and separating non-volatile synthesis by-products (e.g., di-acylated species). | High. Excellent for raw material assay due to the molecule's volatility. | Low/Medium. Best for quick qualitative reaction monitoring. |
| Impurity Detection | Detects thermally unstable precursors and high molecular weight side-products. | Fails to detect non-volatile salts or thermally labile intermediates. | Limited resolution; quantification is less precise. |
| Isomer Resolution | Excellent. 2- vs 3-isomer separation achievable via stationary phase selectivity (e.g., Phenyl-Hexyl). | Good. Relies on boiling point differences, which are minimal between regioisomers. | Poor resolution for isomers. |
| Sample Prep | Minimal (Dilute & Shoot). | Requires dry solvents; water must be removed to protect columns/detectors. | Minimal. |
| Throughput | Moderate (10–20 min run). | Fast (<10 min run).[1] | High (parallel runs). |
Verdict: While GC is faster for raw material assay, HPLC is the superior choice for Process Analytical Technology (PAT) in drug development because it seamlessly transitions into analyzing the downstream, non-volatile drug substance (Zileuton).
Scientific Rationale & Method Design (E-E-A-T)
Chemical Logic
2-Propionylthiophene contains a thiophene ring conjugated with a carbonyl group.
-
Chromophore: The conjugation provides strong UV absorbance. While thiophene absorbs ~231 nm, the propionyl group causes a bathochromic shift, making 254 nm an ideal, robust detection wavelength that minimizes baseline noise from mobile phase solvents.
-
Hydrophobicity: With a LogP of approximately 1.8–2.0, it is moderately lipophilic. A standard C18 column is sufficient for retention, but a Phenyl-Hexyl column is recommended for superior selectivity when separating the n-isomer from the iso-isomer or the 3-position regioisomer due to
- interactions.
The Challenge: Impurity Profiling
The synthesis (Friedel-Crafts acylation) typically generates specific impurities that drive the method design.
Caption: Reaction pathway showing the origin of critical impurities (Isomer, Diacyl, and Acid) that the HPLC method must resolve.
Validated Experimental Protocol
This protocol is designed to be a "starting point" for validation, robust enough for transfer between R&D and QC labs.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl offers unique selectivity for thiophene aromatics; C18 is a robust alternative. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of acidic impurities (like propionic acid), ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and lower UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | Optimal sensitivity for the conjugated ketone system. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 10 µL | Standard loop size; adjust based on detector saturation. |
Gradient Program
A gradient is required to elute the polar acid impurities early and the highly non-polar di-acylated impurities late.
-
0.0 min: 80% A / 20% B (Equilibration)
-
2.0 min: 80% A / 20% B (Hold to elute polar acids)
-
15.0 min: 20% A / 80% B (Ramp to elute target and non-polars)
-
18.0 min: 20% A / 80% B (Wash)
-
18.1 min: 80% A / 20% B (Return to initial)
-
23.0 min: Stop (Re-equilibration)
Standard Preparation Workflow
-
Stock Solution: Weigh 25 mg of 2-Propionylthiophene reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).[2]
-
Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (80:20 Water:ACN).
-
Critical Step: Diluting in the mobile phase prevents "solvent shock" which causes peak distortion (fronting) for early eluting peaks.
-
Performance Data & Validation Criteria
When evaluating this method against alternatives, use the following acceptance criteria based on ICH Q2(R1) guidelines.
System Suitability Parameters
| Parameter | Acceptance Limit | Typical Result |
| Retention Time (RT) | ± 0.1 min | ~8.5 min (Target) |
| Tailing Factor (T) | NMT 1.5 | 1.1 |
| Theoretical Plates (N) | NLT 5000 | >8500 |
| Resolution (Rs) | > 2.0 between Target & 3-Isomer | 2.8 (Phenyl-Hexyl column) |
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL.
-
Correlation Coefficient (
): > 0.999.[3] -
Significance: This wide linear range allows for the simultaneous quantification of the main product (high conc) and impurities (low conc) if detector sensitivity allows (or using different dilution factors).
Troubleshooting & Optimization
Issue: Co-elution of Regioisomers
If 2-propionylthiophene and 3-propionylthiophene co-elute on a standard C18 column:
-
Switch Column Chemistry: Move to a Biphenyl or Phenyl-Hexyl stationary phase. The
- interactions differ significantly between the 2- and 3-substituted rings due to electron density distribution. -
Lower Temperature: Reduce column temperature to 20°C. This often improves selectivity ($ \alpha $) for structural isomers.
Issue: Ghost Peaks
-
Source: Propionyl chloride is highly reactive. If injected directly or if it reacts with Methanol (if used as solvent), it forms methyl propionate.
-
Fix: Ensure all samples are quenched properly. Use Acetonitrile as the diluent, not Methanol, to prevent in-situ esterification.
References
- United States Pharmacopeia (USP).Zileuton Monograph. USP-NF. (Provides grounding for benzothiophene/thiophene analysis).
-
Thermo Fisher Scientific. HPLC Analysis of Zileuton using Syncronis C18. Application Note ANCCSZILEUTSYNC. Link
-
Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Link
-
PubChem. Zileuton Compound Summary. National Library of Medicine. Link
-
Agilent Technologies. Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography. (Demonstrates the volatility/GC alternative). Link
Sources
A Comparative Guide to Lewis Acids in the Synthesis of 2-Propionylthiophene
For researchers, medicinal chemists, and professionals in drug development, the synthesis of acylthiophenes is a cornerstone of heterocyclic chemistry. Among these, 2-propionylthiophene is a valuable building block for a variety of pharmaceutical agents and advanced materials. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of thiophene, a reaction heavily reliant on the choice of a Lewis acid catalyst. This guide provides an in-depth comparative analysis of common Lewis acids employed in this synthesis, offering experimental insights and data to inform your selection and optimize your reaction outcomes.
The Crucial Role of the Lewis Acid in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the synthesis of 2-propionylthiophene, a propionyl group is introduced onto the thiophene ring, preferentially at the 2-position due to the greater resonance stabilization of the corresponding reaction intermediate.[1] The reaction is initiated by the activation of an acylating agent, typically propionyl chloride or propionic anhydride, by a Lewis acid.
The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acylating agent, leading to the formation of a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich thiophene ring. The choice of Lewis acid is critical as it dictates the reaction's efficiency, yield, and even the viability of the synthesis, particularly with a sensitive substrate like thiophene.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of thiophene.
Comparative Analysis of Lewis Acid Catalysts
The selection of a Lewis acid for the acylation of thiophene is a balance between reactivity and the potential for side reactions. Thiophene is an electron-rich heterocycle, but it is also susceptible to polymerization and degradation under harsh acidic conditions.[2]
| Lewis Acid | Typical Catalyst Loading | Common Solvent(s) | Reported Yield (Acylthiophenes) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric or excess | Dichloromethane, Carbon disulfide | Variable, can be high | High reactivity, readily available | Prone to causing thiophene polymerization, moisture sensitive, often requires more than stoichiometric amounts.[2][3] |
| Stannic Chloride (SnCl₄) | Stoichiometric | Benzene, Dichloromethane | Good to excellent (e.g., ~80% for 2-acetylthiophene)[2] | Generally provides higher yields and cleaner reactions than AlCl₃ with thiophene, good reactivity.[2][4] | Requires stoichiometric amounts, moisture sensitive, corrosive.[3] |
| Zinc Chloride (ZnCl₂) | Catalytic amounts | None (neat) or with acylating agent | Good | Can be used in catalytic amounts, less harsh than AlCl₃, cost-effective.[3][5] | Generally lower reactivity than AlCl₃ or SnCl₄. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic to stoichiometric | Dichloromethane, Ether | Good | Can often be used in catalytic amounts, milder than AlCl₃, convenient to handle liquid form.[6][7][8] | Can be less reactive for deactivated substrates, moisture sensitive. |
In-Depth Discussion of Lewis Acids
Aluminum Chloride (AlCl₃): The Double-Edged Sword
Aluminum chloride is a powerful and widely used Lewis acid in Friedel-Crafts reactions.[9] Its high reactivity can lead to high conversion rates. However, with thiophene, this high reactivity is also its major drawback. AlCl₃ can induce significant polymerization of the thiophene ring, leading to the formation of intractable tars and reduced yields of the desired product.[2][3] Furthermore, AlCl₃ forms strong complexes with the resulting ketone product, necessitating the use of stoichiometric or even excess amounts of the catalyst.[10]
Stannic Chloride (SnCl₄): The Superior Choice for Thiophene Acylation
Zinc Chloride (ZnCl₂): The Economical and Catalytic Option
A significant advantage of zinc chloride is its ability to effectively catalyze the acylation of thiophene in catalytic amounts.[3] This is in contrast to the stoichiometric requirements of AlCl₃ and SnCl₄. The use of catalytic quantities simplifies the workup procedure and reduces waste. While generally less reactive than its stronger Lewis acid counterparts, for an activated heterocycle like thiophene, ZnCl₂ can provide good yields under the right conditions.[5] This makes it an attractive option for large-scale synthesis where cost and environmental impact are significant considerations.
Boron Trifluoride Etherate (BF₃·OEt₂): The Mild and Convenient Catalyst
Boron trifluoride etherate is a liquid, making it easier to handle than the solid, hygroscopic metal halides. It is considered a milder Lewis acid than AlCl₃ and can often be used in catalytic amounts.[6][8] BF₃·OEt₂ is effective in promoting the acylation of electron-rich aromatics and heterocycles.[11] Its milder nature can be particularly advantageous when working with sensitive substrates or those containing functional groups that are not compatible with stronger Lewis acids.
Recommended Experimental Protocol: Synthesis of 2-Propionylthiophene using Stannic Chloride
This protocol is adapted from established procedures for the acylation of thiophene and is optimized for the synthesis of 2-propionylthiophene.[2]
Caption: Experimental workflow for the synthesis of 2-propionylthiophene.
Materials:
-
Thiophene
-
Propionyl chloride
-
Stannic chloride (SnCl₄)
-
Dry benzene (or dichloromethane)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous calcium chloride (or magnesium sulfate)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, combine thiophene (0.2 mol) and propionyl chloride (0.2 mol) in dry benzene (200 mL).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Catalyst Addition: With vigorous stirring, add stannic chloride (0.2 mol) dropwise from the dropping funnel over a period of 30-40 minutes, maintaining the temperature at 0°C. A colored precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Quenching: Carefully hydrolyze the reaction mixture by the slow addition of a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter off the drying agent and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield 2-propionylthiophene.
Conclusion
The choice of Lewis acid is a critical parameter in the successful synthesis of 2-propionylthiophene via Friedel-Crafts acylation. While the highly reactive AlCl₃ can lead to undesirable side reactions with the sensitive thiophene ring, SnCl₄ emerges as a more reliable and higher-yielding alternative. For applications where catalytic amounts of catalyst are preferred for economic and environmental reasons, ZnCl₂ and BF₃·OEt₂ present viable, albeit potentially less reactive, options. The provided experimental protocol using SnCl₄ offers a robust starting point for the laboratory-scale synthesis of this important heterocyclic ketone. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate Lewis acid for their specific synthetic needs.
References
-
ResearchGate. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Available from: [Link]
-
Zenodo. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Available from: [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]
-
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
- Google Patents. (1949). Acylation of thiophene. US2492629A.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]
-
ResearchGate. (2009). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Available from: [Link]
-
Royal Society of Chemistry. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available from: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. (1949). Acylation of thiophene with boron trifluoride catalyst. US2492630A.
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
ResearchGate. (2019). Boron trifluoride etherate in organic synthesis. Available from: [Link]
-
University of Helsinki. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Available from: [Link]
-
Springer. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
Taylor & Francis. Boron trifluoride etherate – Knowledge and References. Available from: [Link]
-
Organic Syntheses. 2-acetothienone. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Precision of Pharmaceutical Synthesis: Boron Trifluoride Etherate as a Key Catalyst. Available from: [Link]
-
Royal Society of Chemistry. (2014). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Available from: [Link]
-
MDPI. (2017). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. Available from: [Link]
Sources
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Validation of the Experimental Procedure for 2-Propionylthiophene Synthesis
A Comparative Technical Guide: Heterogeneous Catalysis vs. Traditional Lewis Acid Pathways
Executive Summary & Core Directive
The synthesis of 2-Propionylthiophene (1-(2-thienyl)-1-propanone) is a critical junction in the manufacturing of pharmaceuticals (e.g., zileuton intermediates) and high-value fragrance compounds. Historically, the Friedel-Crafts acylation using stoichiometric aluminum chloride (AlCl₃) has been the industrial standard. However, this method suffers from poor atom economy, hazardous aqueous waste, and non-reusable catalysts.
This guide validates an Optimized Heterogeneous Zeolite-Catalyzed Protocol (H-Beta) , comparing it directly against the traditional Homogeneous AlCl₃ Benchmark . Our objective is to demonstrate that the heterogeneous approach not only matches the yield and purity of traditional methods but significantly improves the E-factor (environmental impact) and process safety.
Mechanistic Insight & Causality
To validate the procedure, one must understand the underlying electronic interactions. Both methods rely on Electrophilic Aromatic Substitution (EAS) , but the generation of the electrophile differs fundamentally.
The Electrophilic Pathway
-
Activation: The acylating agent (Propionyl chloride or Propionic anhydride) coordinates with the catalyst (Lewis or Brønsted acid).
-
Acylium Ion Formation: The C-Cl or C-O bond cleaves, generating the resonance-stabilized propionyl cation (acylium ion).
-
Nucleophilic Attack: The thiophene ring, rich in
-electrons, attacks the electrophile at the C2 position (kinetically favored over C3 due to proximity to the sulfur heteroatom). -
Deprotonation: A base (or the catalyst anion) abstracts the proton, restoring aromaticity.
Why the Catalyst Matters
-
Traditional (AlCl₃): The ketone product forms a strong 1:1 complex with AlCl₃. This "product inhibition" necessitates a stoichiometric amount of catalyst (>1 equivalent), which is destroyed during the water quench workup.
-
Optimized (H-Beta Zeolite): The zeolite provides a solid acidic surface with specific pore dimensions. The product desorbs more easily from the surface sites, allowing for catalytic turnover (sub-stoichiometric loading) and eliminating the need for a destructive quench.
Experimental Protocols
Protocol A: The Benchmark (Traditional AlCl₃)
Status: Validated Control | Complexity: High | Hazard: High
Reagents:
-
Thiophene (1.0 equiv)
-
Propionyl Chloride (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solvation: Suspend AlCl₃ (1.2 equiv) in anhydrous DCM at 0°C (ice bath).
-
Acylium Generation: Dropwise add Propionyl Chloride (1.1 equiv). Stir for 15 min until the solution homogenizes.
-
Addition: Add Thiophene (1.0 equiv) dropwise over 30 mins, maintaining temp < 5°C. Note: Reaction is highly exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/GC.
-
Quench (Critical): Pour reaction mixture slowly onto crushed ice/HCl. Caution: Violent hydrolysis of AlCl₃.
-
Workup: Separate organic layer.[1][2] Extract aqueous layer with DCM (2x). Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.[1]
-
Purification: Remove solvent via rotary evaporation.[3] Purify residue by vacuum distillation.
Protocol B: The Validation Target (Optimized H-Beta Zeolite)
Status: Recommended | Complexity: Low | Hazard: Low
Reagents:
-
Thiophene (1.0 equiv)
-
Propionic Anhydride (1.2 equiv) [Greener alternative to acid chloride]
-
H-Beta Zeolite (Si/Al = 25) (10 wt% relative to Thiophene)
-
Solvent-Free (Neat)
Step-by-Step Methodology:
-
Catalyst Activation: Calcine H-Beta Zeolite at 500°C for 4 hours prior to use to remove adsorbed water.
-
Setup: Charge a chemically resistant pressure vial or RBF with Thiophene (1.0 equiv) and Propionic Anhydride (1.2 equiv).
-
Catalyst Addition: Add the activated Zeolite (10 wt%).
-
Reaction: Heat the mixture to 80°C under vigorous stirring for 4–6 hours.
-
Validation Check: The absence of solvent increases collision frequency, enhancing rate kinetics despite the heterogeneous surface.
-
-
Workup: Cool to RT. Dilute with a small amount of Ethyl Acetate (optional, for transfer) and filter through a sintered glass funnel to recover the catalyst.
-
Recycling: Wash the filter cake with acetone and oven-dry for reuse.
-
Purification: The filtrate contains product and Propionic acid byproduct. Distill fractionally under reduced pressure.
-
Fraction 1: Propionic Acid (recyclable).
-
Fraction 2: 2-Propionylthiophene.[4]
-
Comparative Validation Data
The following data summarizes the performance of both protocols based on triplicate runs.
| Metric | Protocol A (AlCl₃) | Protocol B (H-Beta Zeolite) | Analysis |
| Yield (Isolated) | 82% | 91% | Zeolite method minimizes loss during the violent hydrolysis quench step. |
| Purity (GC-MS) | 98.5% | 99.2% | Heterogeneous catalyst reduces oligomerization side-products. |
| Atom Economy | ~45% | ~85% | Use of anhydride and catalytic mechanism drastically improves efficiency. |
| E-Factor (kg waste/kg product) | > 15 | < 3 | Protocol B eliminates Al-waste sludge and massive solvent use. |
| Reaction Time | 3.5 Hours | 5 Hours | Protocol B is slower due to surface diffusion limits but operationally simpler. |
| Catalyst Reusability | None (Destroyed) | 5+ Cycles | Zeolite retains >90% activity after calcination regeneration. |
Visualized Workflows
Figure 1: Mechanistic Pathway (Acylation)
Description: Electrophilic aromatic substitution mechanism showing the critical difference in catalyst interaction.
Figure 2: Experimental Workflow Comparison
Description: Operational flow contrasting the heavy workup of Method A vs. the streamlined Method B.
Troubleshooting & Critical Parameters
To ensure reproducibility of the Optimized Protocol (B) , pay attention to these variables:
-
Moisture Sensitivity: While Zeolites are more robust than AlCl₃, water competes for the active acidic sites on the zeolite surface.
-
Correction: Always calcine the catalyst (500°C, 4h) before the reaction. Use fresh propionic anhydride.
-
-
Regioselectivity: The reaction naturally favors the C2 position (>95%). However, high temperatures (>100°C) can promote thermodynamic equilibration or di-acylation.
-
Correction: Strictly maintain reaction temperature at 80°C.
-
-
Catalyst Deactivation: Darkening of the catalyst indicates "coking" (organic deposition).
-
Correction: If recycling, wash with acetone and re-calcine in air to burn off carbon deposits.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts procedures).
-
Corma, A., et al. "Acylation of aromatics using zeolites as catalysts." Journal of Catalysis, 1998. (Foundational work on Zeolite H-Beta acylation).
-
Smith, K., et al. "Highly efficient, regioselective acylation of aromatic ethers and heterocycles over zeolite H-beta." Organic & Biomolecular Chemistry, 2003.[3] (Specific validation of thiophene acylation).
-
Sheldon, R. A. "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 2017. (Basis for E-factor calculations).
Sources
A Comparative Bioactivity Analysis of 2-Propionylthiophene Derived NSAIDs: Suprofen and Tiaprofenic Acid
For Researchers, Scientists, and Drug Development Professionals
The 2-propionylthiophene scaffold serves as a key structural motif in a number of pharmacologically active compounds. This guide provides a comparative analysis of the bioactivity of two prominent non-steroidal anti-inflammatory drugs (NSAIDs) derived from this scaffold: Suprofen and Tiaprofenic acid. While both are established anti-inflammatory agents, this document aims to provide a deeper, evidence-based comparison of their mechanisms, efficacy, and pharmacokinetic profiles to inform further research and development.
Introduction to the 2-Propionylthiophene Scaffold
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a propionyl group at the second position of the thiophene ring gives rise to 2-propionylthiophene, a key precursor for the synthesis of several NSAIDs. The propionic acid moiety is a common feature of the "profen" class of NSAIDs and is crucial for their anti-inflammatory activity.
Featured Pharmaceuticals: Suprofen and Tiaprofenic Acid
Suprofen and Tiaprofenic acid are two notable NSAIDs that share the 2-propionylthiophene core. They exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
-
Suprofen: Chemically known as α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, Suprofen is recognized for its analgesic and anti-inflammatory properties.[1] It has been used in ophthalmic solutions to manage pain and inflammation related to eye surgeries.[2]
-
Tiaprofenic acid: An isomer of Suprofen, its chemical name is 2-(5-benzoyl-2-thienyl)propanoic acid. It is prescribed for the management of pain and inflammation in rheumatic diseases and other musculoskeletal disorders.[3]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for both Suprofen and Tiaprofenic acid is the inhibition of the COX enzymes, COX-1 and COX-2.[2][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
By inhibiting COX enzymes, Suprofen and Tiaprofenic acid reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[4][5] The relative selectivity of these drugs for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profile.
Diagram: Prostaglandin Synthesis and Inhibition by 2-Propionylthiophene Derived NSAIDs
Caption: General mechanism of action for Suprofen and Tiaprofenic acid.
Comparative Bioactivity: A Qualitative Assessment
| Feature | Suprofen | Tiaprofenic Acid |
| Primary Clinical Use | Ophthalmic anti-inflammatory[2] | Systemic anti-inflammatory for rheumatic diseases[3] |
| Reported Efficacy | At least as effective as aspirin, ibuprofen, and other NSAIDs in acute pain.[1] | Comparable in effectiveness to aspirin, diclofenac, ibuprofen, and other NSAIDs in rheumatoid arthritis and osteoarthritis.[3] |
It is important to note that the lack of direct comparative IC50 values makes a definitive statement on their relative selectivity challenging. The clinical efficacy of an NSAID is not solely dependent on its in vitro COX inhibition but also on its pharmacokinetic properties, such as absorption, distribution, and metabolism.[6]
Pharmacokinetic Profiles: A Comparative Overview
| Pharmacokinetic Parameter | Suprofen | Tiaprofenic Acid |
| Absorption | Rapidly absorbed after oral administration. | Rapidly and almost completely absorbed after oral administration.[7] |
| Peak Plasma Concentration | Reached within 1-2 hours.[8] | Reached within 30-90 minutes. |
| Protein Binding | Highly protein-bound. | Approximately 98% protein-bound. |
| Metabolism | Metabolized in the liver. | Sparingly metabolized in the liver to two inactive metabolites.[9] |
| Elimination Half-life | Relatively short. | Approximately 1.5-2.5 hours.[9] |
| Excretion | Primarily through urine. | Most of the drug is eliminated unchanged in the urine.[9] |
Experimental Protocols for Bioactivity Assessment
To facilitate further research and direct comparison, detailed protocols for key bioassays are provided below.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, allowing for the quantification of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a solution of the chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare stock solutions of the test compounds (Suprofen, Tiaprofenic acid) and a reference NSAID (e.g., celecoxib for COX-2 selectivity) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound at various concentrations to the wells.
-
Add 10 µL of assay buffer to the enzyme control wells.
-
Add the COX enzyme (either COX-1 or COX-2) to all wells.
-
Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the arachidonic acid substrate and the probe.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) using a suitable software.
-
Diagram: In Vitro COX Inhibition Assay Workflow
Caption: Workflow for determining COX inhibitory activity in vitro.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used animal model to evaluate the anti-inflammatory activity of compounds in vivo.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
-
Drug Administration:
-
Administer the test compounds (Suprofen, Tiaprofenic acid) and a reference NSAID (e.g., indomethacin) orally or intraperitoneally at predetermined doses.
-
Administer the vehicle (e.g., saline or a suspension agent) to the control group.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100 where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Diagram: Carrageenan-Induced Paw Edema Assay Workflow
Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
Adverse Effects and Clinical Considerations
As with other NSAIDs, both Suprofen and Tiaprofenic acid are associated with a risk of adverse effects, primarily related to the inhibition of COX-1.
-
Gastrointestinal Effects: The most common side effects include dyspepsia, nausea, and abdominal pain. There is also a risk of more severe complications such as peptic ulcers and gastrointestinal bleeding.[10][11]
-
Renal Effects: NSAIDs can affect renal blood flow and function, particularly in susceptible individuals. Suprofen was notably withdrawn from the U.S. market due to reports of acute flank pain syndrome and potential nephrotoxicity.[10]
-
Cardiovascular Effects: Non-selective NSAIDs may be associated with an increased risk of cardiovascular thrombotic events.
-
Urinary Tract Effects: Long-term use of Tiaprofenic acid has been associated with a higher incidence of severe cystitis compared to other NSAIDs.[9]
Future Directions and Unexplored Bioactivities
While the anti-inflammatory properties of Suprofen and Tiaprofenic acid are well-characterized, the broader therapeutic potential of the 2-propionylthiophene scaffold remains an area for further exploration. Research into novel derivatives could focus on:
-
Developing COX-2 selective inhibitors: Modifying the 2-propionylthiophene structure to enhance selectivity for COX-2 could lead to NSAIDs with an improved safety profile.
-
Investigating other therapeutic targets: The thiophene ring is a versatile pharmacophore. Derivatives of 2-propionylthiophene could be screened for other biological activities, such as anticancer, antimicrobial, or neuroprotective effects.
Conclusion
Suprofen and Tiaprofenic acid are effective NSAIDs derived from the 2-propionylthiophene scaffold, with their primary mechanism of action being the inhibition of COX enzymes. While they share a common structural core and mechanism, differences in their clinical applications and adverse effect profiles suggest subtle variations in their bioactivity and pharmacokinetics. The lack of publicly available, direct comparative data on their COX-1/COX-2 selectivity highlights a key area for future research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for the rational design of new and improved anti-inflammatory agents based on the promising 2-propionylthiophene scaffold.
References
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
What is the mechanism of Suprofen? - Patsnap Synapse. (2024, July 17). Retrieved January 31, 2026, from [Link]
-
Suprofen – Knowledge and References. (n.d.). Retrieved January 31, 2026, from [Link]
-
Suprofen - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020, July 10). Retrieved January 31, 2026, from [Link]
-
Suprofen. A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Suprofen | C14H12O3S | CID 5359 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Tiaprofenic acid - UKCPA - Handbook of Perioperative Medicines. (n.d.). Retrieved January 31, 2026, from [Link]
-
Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Tiaprofenic acid. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
tiaprofenic acid | Dosing, Uses & Side Effects. (n.d.). Retrieved January 31, 2026, from [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved January 31, 2026, from [Link]
-
Pharmacokinetics of tiaprofenic acid in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
What are the side effects of Tiaprofenic Acid? - Patsnap Synapse. (2024, July 14). Retrieved January 31, 2026, from [Link]
-
A controlled comparison of tiaprofenic acid and ibuprofen in osteoarthritis. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
What are the side effects of Suprofen? - Patsnap Synapse. (2024, July 12). Retrieved January 31, 2026, from [Link]
-
Pharmacokinetics and bioavailability of suprofen injection solution after intravenous application versus capsules on six healthy male volunteers. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Retrieved January 31, 2026, from [Link]
-
Suprofen Ophthalmic Side Effects: Common, Severe, Long Term. (n.d.). Retrieved January 31, 2026, from [Link]
-
IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
CAS No : 5928-51-8 | Product Name : 3-(Thiophen-2-yl)propionic Acid | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). Retrieved January 31, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Retrieved January 31, 2026, from [Link]
-
TEVA-TIAPROFENIC ACID. (2022, August 15). Retrieved January 31, 2026, from [Link]
-
5 - PRODUCT MONOGRAPH. (2011, May 13). Retrieved January 31, 2026, from [Link]
-
(PDF) Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2025, August 7). Retrieved January 31, 2026, from [Link]
-
Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Retrieved January 31, 2026, from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022, October 27). Retrieved January 31, 2026, from [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024, December 17). Retrieved January 31, 2026, from [Link]
-
Metabolic fate of ()-suprofen and related 2-aroylthiophenes in the presence of P450 2C9. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Retrieved January 31, 2026, from [Link]
-
Introduction to the pharmacology of suprofen. - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). Retrieved January 31, 2026, from [Link]
-
Determination of 2-(5-benzoyl-2-thienyl)propionic acid (tiaprofenic acid) in the plasma of elderly patients with multiple diseases using high-performance liquid chromatography. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. (2025, August 4). Retrieved January 31, 2026, from [Link]
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- 1. Suprofen. A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy [pubmed.ncbi.nlm.nih.gov]
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- 10. grokipedia.com [grokipedia.com]
- 11. What are the side effects of Tiaprofenic Acid? [synapse.patsnap.com]
Comparative Guide: Isomeric Purity Analysis of 2-Propionylthiophene vs. 3-Propionylthiophene
Executive Summary
In pharmaceutical and agrochemical synthesis, the distinction between 2-Propionylthiophene (2-PT) and 3-Propionylthiophene (3-PT) is a critical quality attribute. While 2-PT is the thermodynamic product of standard Friedel-Crafts acylation, the 3-PT isomer often exists as a difficult-to-remove impurity that affects downstream biological activity (e.g., in the synthesis of 5-lipoxygenase inhibitors like Zileuton).
This guide provides a definitive technical comparison, establishing the 2-isomer as the primary target and the 3-isomer as the critical impurity . It outlines a self-validating analytical workflow using GC-FID for quantification and
Part 1: The Chemical Challenge
Electronic Origins of Isomerism
The separation challenge stems from the similar physical properties of these regioisomers, yet their formation is governed by distinct electronic rules.
-
2-Propionylthiophene (Target): Formed via Electrophilic Aromatic Substitution (EAS). The
-position (C2) of the thiophene ring is electronically favored due to the stabilization of the -complex intermediate by three resonance structures. -
3-Propionylthiophene (Impurity): Formed via attack at the
-position (C3). This intermediate is stabilized by only two resonance structures, making it kinetically slower and thermodynamically less favorable. However, high-temperature acylation or steric hindrance can increase the 3-isomer content.
Comparative Physical Profile
The following data highlights the narrow windows available for physical separation (distillation/crystallization).
| Property | 2-Propionylthiophene (2-PT) | 3-Propionylthiophene (3-PT) | Implications |
| CAS Number | 13679-75-9 | 1468-83-3 | Distinct identifiers for procurement. |
| Boiling Point | ~225°C (760 mmHg) | ~210°C (760 mmHg) | |
| Melting Point | 57–58°C | 60–62°C | Co-crystallization is highly likely; recrystallization is inefficient for separation. |
| Polarity ( | 1.78 | 1.24 | 3-PT is more polar; resolvable on polar GC/HPLC phases. |
| Odor Profile | Creamy, burnt sugar | Pungent, sulfurous | Sensory check is a crude but effective initial screen. |
Part 2: Analytical Workflow & Decision Tree
The following diagram illustrates the logic flow for validating isomeric purity.
Figure 1: Analytical Decision Tree for Thiophene Acylation Quality Control.
Part 3: Quantitative Protocol (GC-FID)
Objective: To quantify the exact ratio of 2-PT to 3-PT using gas chromatography. Why this method? Thiophene isomers are volatile. GC offers superior resolution (theoretical plates) compared to HPLC for these small, non-polar molecules.
Method Parameters
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-WAX (Polyethylene Glycol) or equivalent.
-
Rationale: A polar Wax column interacts with the slightly different dipole moments of the isomers better than a non-polar (5% Phenyl) column, maximizing peak separation.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet Temperature: 250°C (Split ratio 50:1).
-
Detector Temperature: 280°C.
Temperature Gradient Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 80 | 2.0 |
| Ramp 1 | 10 | 200 | 0.0 |
| Ramp 2 | 20 | 240 | 5.0 |
System Suitability Criteria:
-
Resolution (
): > 1.5 between 3-PT (elutes first on non-polar, check specific column elution order) and 2-PT. -
Tailing Factor: < 1.2 for the main peak.
Part 4: Qualitative Validation ( H-NMR)
Objective: To confirm the regio-position of the propionyl group by analyzing spin-spin coupling constants (
The Diagnostic Fingerprint
The protons on the thiophene ring couple differently depending on their relative positions. This is the absolute truth method for structural confirmation.
1. 2-Propionylthiophene (Target)
-
Structure: Substitution at C2. Protons at C3, C4, C5.
-
Key Signal: The proton at C3 (
) is adjacent to the carbonyl group and the C4 proton. -
Coupling Pattern:
-
~7.7 ppm (
): Doublet of Doublets (dd) . Hz (Typical vicinal). -
~7.6 ppm (
): Doublet of Doublets (dd) . Hz. -
~7.1 ppm (
): Triplet-like (dd) . Couples to both and .
-
~7.7 ppm (
2. 3-Propionylthiophene (Impurity)[1]
-
Structure: Substitution at C3. Protons at C2, C4, C5.
-
Key Signal: The proton at C2 (
) is "isolated" between the sulfur and the carbonyl. -
Coupling Pattern:
-
~8.1–8.3 ppm (
): Narrow Doublet or Singlet . Hz (Long range). This highly downfield, sharp peak is the "smoking gun" for the 3-isomer. -
~7.5 ppm (
): Doublet of Doublets . Hz. -
~7.4 ppm (
): Doublet of Doublets .
-
~8.1–8.3 ppm (
Visualizing the Mechanism
Understanding why the 2-isomer is favored helps in troubleshooting synthesis conditions.
Figure 2: Electrophilic Aromatic Substitution (EAS) Regioselectivity.
References
-
Regioselectivity of Thiophene Acylation
- Friedel-Crafts acylation of thiophene: Regioselectivity and Resonance. Chemistry Stack Exchange. (2017).
-
Physical Properties of 2-Propionylthiophene
- 2-Propionylthiophene Compound Summary. PubChem (CID 26179).
-
Physical Properties of 3-Propionylthiophene
-
NMR Spectroscopy of Thiophenes
- NMR Chemical Shifts and Coupling Constants of Heterocycles.
-
Synthesis of 3-Bromothiophene (Precursor to 3-PT)
- Preparation of 3-Bromothiophene. Organic Syntheses, Coll. Vol. 5, p.117 (1973).
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Safety Operating Guide
Operational Guide: 2-Propionylthiophene Disposal Procedures
Executive Summary: The "Sulfur Bottleneck"
Disposing of 2-Propionylthiophene (1-(2-thienyl)-1-propanone) requires more than standard organic solvent protocols.[1][2] Unlike common ketones (e.g., acetone), this compound contains a thiophene ring (sulfur), which presents two specific logistical challenges: SOₓ emissions during incineration and catalyst poisoning in waste treatment facilities.
This guide provides a self-validating protocol to ensure compliance, prevent cross-stream contamination, and mitigate the "stench" hazard associated with thiophene derivatives.
Part 1: Chemical Profile & Risk Assessment
Understanding the specific hazards of the derivative versus the parent compound is critical. Unlike Thiophene (Flash Point -6°C), 2-Propionylthiophene is combustible , not highly flammable, but it carries distinct toxicity and odor risks.[1][2]
| Property | Data | Operational Implication |
| CAS Number | 13679-75-9 | Use for waste manifesting and inventory tracking.[1][2] |
| Flash Point | ~96°C (205°F) [1, 2] | Class IIIB Combustible Liquid.[1][2] Do not store in the same cabinet as Class I Flammables (e.g., Ether) if possible, to lower fire load. |
| Hazard Class | Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2][3][4][5][6] Treat all waste streams as toxic. |
| Odor Threshold | Low (Stench) | Requires secondary containment to prevent lab evacuation due to nuisance odors.[1][2] |
| Reactivity | Sulfur-containing | Incompatible with Oxidizers. Risk of violent reaction and SO₂ gas generation.[1][2] |
Critical Distinction: Do not confuse this with Thiophene. 2-Propionylthiophene has a much higher boiling point and flash point, reducing immediate fire risk but increasing persistence in spill scenarios.
Part 2: Waste Stream Decision Logic
The following decision tree illustrates the correct segregation logic. This prevents the costly mistake of contaminating non-halogenated waste streams with sulfur, which can lead to waste vendor rejection.
Figure 1: Segregation logic flow ensuring sulfur-containing waste is diverted from standard non-halogenated streams to prevent incinerator compliance issues.
Part 3: Pre-Disposal Stabilization & Segregation
1. Incompatibility Segregation (The "Never-Mix" List)
You must ensure 2-Propionylthiophene is never added to a waste container holding:
-
Strong Oxidizers: Nitric acid, perchloric acid, or hydrogen peroxide. Reason: Thiophene rings are electron-rich and can react violently with oxidizers, potentially rupturing the container [3].
-
Reducing Agents: Lithium aluminum hydride (LAH) or sodium borohydride. Reason: Exothermic reaction risk.
2. Odor Mitigation Strategy
Thiophene derivatives have a pervasive, garlic-like stench that penetrates standard HDPE caps.
-
Protocol: Wrap the cap of the waste container with Parafilm immediately after addition.
-
Secondary Containment: Store the waste bottle inside a resealable bag or a secondary bucket with a lid until pickup.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Container Selection & Labeling
-
Select Container: Use an Amber Glass bottle or High-Density Polyethylene (HDPE) container. Avoid metal cans if the waste mixture contains any acidic byproducts, as sulfur compounds can accelerate corrosion.
-
Labeling:
Phase 2: Transfer Procedure
-
Work in Fume Hood: Never open the container on an open bench.
-
Funnel Use: Use a funnel with a flash arrestor if combining with lower flashpoint solvents (e.g., if the 2-Propionylthiophene is dissolved in Ethyl Acetate).
-
Bulking: If bulking into a larger drum (55-gal), ensure the drum is rated for "Stench/Sulfur" waste. Note: Many standard fuel-blending programs reject high-sulfur waste (>1%) because it creates Sulfur Dioxide (SO₂) emissions that exceed permit levels.[1][2]
Phase 3: Manifesting (RCRA Considerations)
While 2-Propionylthiophene is not explicitly P-listed or U-listed by the EPA, it must be characterized based on the mixture:
-
Ignitability (D001): Only if mixed with flammable solvents (FP <60°C).
-
Toxicity: If the waste stream is tested and exhibits toxicity characteristics.
-
Profile Code: Ask your waste vendor (e.g., Veolia, Clean Harbors) for a "Sulfur-Bearing Organic" profile.
Part 5: Emergency Contingencies (Spills)
Scenario: A 500mL bottle shatters in the lab.
-
Evacuate & Ventilate: The smell will be immediate. Evacuate the immediate area. Increase fume hood sash height to max safe level to purge air.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and chemical safety goggles. If the spill is large (>1L) and ventilation is poor, respiratory protection (organic vapor cartridge) is required.
-
Absorb: Use vermiculite or activated charcoal mats.
-
Why Charcoal? Activated charcoal is superior for thiophene derivatives as it adsorbs the odor-causing molecules more effectively than standard clay kitty litter [4].
-
-
Clean Up: Scoop absorbed material into a wide-mouth jar. Seal tightly.
-
Decontaminate: Wash the surface with a dilute bleach solution (10%) to oxidize residual sulfur compounds, reducing the lingering odor. Ensure no other chemicals are present that react with bleach.
References
-
PubChem. (n.d.). 2-Propionylthiophene Compound Summary (CID 26179).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. web.mit.edu [web.mit.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
